Metaraminol tartrate
説明
Structure
2D Structure
特性
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXSELNXQXCNT-IJYXXVHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54-49-9 (Parent) | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33402-03-8 | |
| Record name | Metaraminol bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaraminol bitartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaraminol hydrogen (+)-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METARAMINOL BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chiral Resolution of Metaraminol Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol, is a potent sympathomimetic agent used primarily as a vasopressor to treat hypotension.[1][2] Its therapeutic efficacy is critically dependent on its specific stereochemistry, making the stereoselective synthesis and chiral resolution process paramount in its manufacturing. This document provides a comprehensive technical overview of the predominant synthesis pathways for metaraminol, with a focus on modern stereoselective methods. It further details the methods of chiral resolution and purification required to obtain the drug substance, metaraminol bitartrate, at high enantiomeric purity. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for professionals in pharmaceutical development and chemical synthesis.
Introduction to Metaraminol
Metaraminol is a selective α₁-adrenergic receptor agonist that produces peripheral vasoconstriction, thereby increasing systemic vascular resistance and blood pressure.[3][4] It also has a mild β-adrenergic effect and acts indirectly by stimulating the release of norepinephrine from nerve endings.[3][4] The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacologically active isomer is the (1R,2S)-enantiomer.[1][5] Consequently, synthetic strategies must be capable of selectively producing this isomer or effectively resolving it from a mixture. The final drug product is typically the bitartrate salt, which enhances stability and solubility.
Synthesis Pathways
Two primary synthetic routes to metaraminol have been established: a classical pathway starting from m-hydroxypropiophenone and a more modern, stereoselective approach utilizing a Henry (nitroaldol) reaction.
Pathway 1: Stereoselective Henry Reaction
This pathway is favored in modern synthesis due to its potential for high stereocontrol, leading to an enriched mixture of the desired diastereomer. The general scheme involves the asymmetric addition of nitroethane to m-hydroxybenzaldehyde, followed by reduction of the nitro group.
Core Steps:
-
Chiral Addition (Henry Reaction): m-Hydroxybenzaldehyde is reacted with nitroethane in the presence of a chiral catalyst system. A common system consists of a copper(II) acetate complex with a chiral ligand, such as a cinchona alkaloid (e.g., cinchonine) and an amine base like imidazole.[6][7] This reaction stereoselectively forms (1R, 2S)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol.
-
Reduction: The nitro group of the intermediate is reduced to a primary amine. This is typically achieved via catalytic hydrogenation using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.[6][7] This step yields crude metaraminol.
-
Salt Formation and Purification: The crude metaraminol base is reacted with L-(+)-tartaric acid to form metaraminol bitartrate. This step not only produces the desired salt but also serves as a crucial purification and resolution step.
Pathway 2: From m-Hydroxypropiophenone
An alternative, classical route begins with m-hydroxypropiophenone. This method generally involves more steps and may require a separate chiral resolution step if not performed asymmetrically.
Core Steps:
-
Hydroxyl Protection: The phenolic hydroxyl group of 1-(3-hydroxyphenyl)propan-1-one is protected, for instance, as a benzyl ether by reacting with benzyl chloride.[8]
-
Nitrosation: The protected propiophenone is then reacted with an alkyl nitrite (e.g., butyl nitrite) to form an α-hydroxyimino ketone.[8]
-
Reduction: The intermediate undergoes reduction, which reduces both the ketone and the oxime functionalities to a hydroxyl and an amino group, respectively, yielding the protected amino alcohol.[8]
-
Deprotection: The protecting group is removed (e.g., by catalytic hydrogenation to remove a benzyl group) to yield metaraminol.[8]
Chiral Resolution and Purification
Achieving high enantiomeric purity (>99%) is essential for the final drug product. Even with stereoselective synthesis, the product is often a mixture enriched in the desired (1R,2S) isomer. Chiral resolution is the process of separating this mixture.[9]
The most common and industrially viable method for metaraminol is classical resolution via diastereomeric salt formation .[9][]
-
Resolving Agent : L-(+)-tartaric acid is an inexpensive and effective chiral resolving agent for amines.
-
Process : When racemic or enriched metaraminol base is reacted with L-(+)-tartaric acid, two diastereomeric salts are formed: [(1R,2S)-metaraminol][L-tartrate] and [(1S,2R)-metaraminol][L-tartrate].
-
Separation : These diastereomers have different physical properties, most notably solubility. The [(1R,2S)-metaraminol][L-tartrate] salt is typically less soluble in specific solvent systems (e.g., methanol or ethanol) and can be selectively precipitated.[11][12]
-
Purification : The desired diastereomer is further purified through one or more recrystallizations from a suitable solvent like absolute ethanol.[11][12] This process progressively removes the more soluble diastereomeric salt, thereby increasing the enantiomeric excess of the final product.
For analytical purposes or the isolation of all four stereoisomers, chiral column chromatography can be employed, often using a specialized chiral stationary phase like Crownpak CR(+).[12]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for the stereoselective synthesis and resolution of metaraminol.
Table 1: Yields and Enantiomeric Excess in Stereoselective Henry Reaction
| Starting Material | Catalyst System | Intermediate Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| m-Hydroxybenzaldehyde | Cinchonine/Cu(OAc)₂/Imidazole | Addition Product | 75% | [6] |
| m-Hydroxybenzaldehyde | Cinchonine/Cu(OAc)₂/Imidazole | Addition Product | 80% | [6] |
| m-Hydroxybenzaldehyde | Cinchonine/Cu(OAc)₂/Imidazole | Metaraminol Crude Product | 85-92% |[7] |
Table 2: Overall Process Yields
| Step | Process Detail | Yield | Reference |
|---|---|---|---|
| Reduction of Nitro Intermediate | Catalytic Hydrogenation | 85 - 100% | [13] |
| Final Crystallization | Recrystallization of Bitartrate Salt from Ethanol | 35 - 70% | [11][14] |
| Final Product (Example) | Full process from 0.15g starting material | 0.054g final product |[7] |
Experimental Protocols
The following are representative experimental methodologies derived from patent literature.
Protocol 1: Stereoselective Henry Reaction[6]
-
Reaction Setup: In a reaction vessel, dissolve 6.0 g of m-hydroxybenzaldehyde in 10 mL of nitroethane and 90 mL of absolute ethanol.
-
Cooling: Cool the solution to -20°C under stirring.
-
Catalyst Addition: Add 0.5 g of imidazole, 0.4 g of copper acetate monohydrate, and 0.4 g of cinchonine to the cooled mixture.
-
Reaction: Maintain the reaction at a temperature between -15°C and -20°C for 40 hours, or until monitoring (e.g., by TLC or HPLC) shows consumption of the starting m-hydroxybenzaldehyde.
-
Quenching: Adjust the pH of the reaction mixture to 3 using 20% hydrochloric acid.
-
Work-up: Remove the solvent by rotary evaporation under reduced pressure at 80°C. Dissolve the residue in 50 mL of water and extract three times with 50 mL portions of ethyl acetate.
-
Isolation: Combine the organic phases and evaporate the solvent under reduced pressure at 50°C to obtain the crude nitroalkanol addition product. The product can be further purified by crystallization from dichloromethane.
Protocol 2: Reduction of Nitro Group[6]
-
Reaction Setup: Dissolve the crystalline addition product from the previous step in 60 mL of absolute ethanol.
-
Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Place the suspension in a hydrogenation apparatus and react under a hydrogen atmosphere (1-2 atm pressure) at room temperature for approximately 40 hours.
-
Work-up: After the reaction is complete, filter off the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure at 60°C to obtain the crude metaraminol base.
Protocol 3: Chiral Resolution and Salt Formation[11][13]
-
Salt Formation: Dissolve the crude metaraminol base in methanol (at a concentration of approximately 0.7 M). In a separate vessel, prepare a 1.3 M solution of L-tartaric acid in methanol.
-
Precipitation: Quickly add the metaraminol solution to the L-tartaric acid solution. A solid (crude metaraminol bitartrate) will precipitate.
-
Initial Isolation: Reduce the solvent volume by half under reduced pressure and isolate the crude salt by filtration.
-
Recrystallization: Suspend the crude salt in absolute ethanol (e.g., in a 1:80 w/v ratio). Heat the mixture to dissolve the solid, then allow it to cool slowly to induce crystallization.
-
Final Product: Isolate the purified crystals of Metaraminol bi-L-tartrate by filtration and dry under vacuum. Multiple recrystallizations may be necessary to achieve the desired optical purity (>99% ee).[12]
Conclusion
The synthesis of metaraminol tartrate has evolved towards more efficient and stereocontrolled methods. The asymmetric Henry reaction provides a direct route to an enantiomerically enriched intermediate, which, when coupled with the classical and highly effective chiral resolution by diastereomeric salt crystallization with L-tartaric acid, allows for the robust and scalable production of the final active pharmaceutical ingredient. The protocols and data presented herein offer a detailed guide for professionals engaged in the synthesis and development of this critical cardiovascular drug.
References
- 1. Metaraminol - Wikipedia [en.wikipedia.org]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. litfl.com [litfl.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis method of metaraminol bitartrate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103739504A - Synthesis method of metaraminol bitartrate - Google Patents [patents.google.com]
- 8. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. US10087136B2 - Process for the preparation of Metaraminol - Google Patents [patents.google.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. EP3199516B1 - Process for the preparation of metaraminol - Google Patents [patents.google.com]
- 14. US20170210696A1 - Process for the Preparation of Metaraminol - Google Patents [patents.google.com]
Metaraminol Tartrate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of Metaraminol Tartrate, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated to support laboratory research and development activities.
Chemical and Physical Properties
This compound is a potent sympathomimetic amine.[1] It presents as a white, crystalline powder.[2][3] The following tables summarize its key chemical and physical characteristics.
| Identifier | Value | Source |
| IUPAC Name | (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol; (2R,3R)-2,3-dihydroxybutanedioic acid | [4] |
| CAS Number | 33402-03-8 | [4] |
| Molecular Formula | C₁₃H₁₉NO₈ | [5] |
| Molecular Weight | 317.29 g/mol | [5] |
Table 1: Chemical Identifiers of this compound
| Property | Value | Source |
| Melting Point | 171-175 °C | [6] |
| pKa | 8.79 | [7] |
| pH (1 in 20 solution) | 3.2 - 3.5 | [6] |
| Solubility | ||
| Water | Freely soluble | [2][3] |
| Ethanol (96%) | Sparingly soluble | [2] |
| Chloroform | Practically insoluble | [3] |
| Ether | Practically insoluble | [3] |
| DMSO | 50 mg/mL (157.58 mM) | [7] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound.
Melting Point Determination (USP <741>)
Objective: To determine the melting range of this compound.
Methodology: A capillary tube method is employed as per the United States Pharmacopeia (USP) general chapter <741>.[6][8]
-
Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from a temperature 5°C below the expected melting point.[8]
-
Data Recording: The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.[8]
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology: This protocol is based on the principles of potentiometric titration.[9][10]
-
Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength of the solution is kept constant using a solution of potassium chloride (0.15 M).[9]
-
Apparatus: A calibrated potentiometer with a pH electrode is used.
-
Titration: The sample solution is made acidic (pH 1.8-2.0) with a standard solution of hydrochloric acid (0.1 M). The solution is then titrated with a standard solution of sodium hydroxide (0.1 M).[9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve.[10] The experiment should be performed in triplicate to ensure accuracy.[9]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and purity of this compound in a sample.
Methodology: A reversed-phase HPLC (RP-HPLC) method is utilized.[5]
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol and 0.03% sodium hexanesulfonate (20:80, v/v), with the pH adjusted to 3.0 using phosphoric acid.[5]
-
Detection Wavelength: 272 nm for content determination and 220 nm for related substances.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 20 µL.[5]
-
-
Standard and Sample Preparation: Standard solutions of this compound of known concentrations are prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the peak areas of the standards.
Identification by UV-Visible Spectrophotometry
Objective: To identify this compound based on its characteristic UV absorbance.
Methodology: This protocol is based on the reaction of the phenolic group of Metaraminol.[6]
-
Reagents:
-
Folin-Ciocalteu phenol TS
-
Sodium carbonate solution (1 in 10)
-
-
Procedure:
-
Prepare a 1 in 2000 solution of this compound.
-
To 0.5 mL of this solution, add 1 mL of Folin-Ciocalteu phenol TS.
-
Add 5 mL of the sodium carbonate solution and mix.
-
-
Observation: Allow the solution to stand for 5 minutes. The development of an intense blue color indicates the presence of a phenol, which is characteristic of Metaraminol.[6]
Mechanism of Action and Signaling Pathway
Metaraminol is a sympathomimetic amine that exerts its effects through both direct and indirect mechanisms.[11] Its primary direct action is as an agonist at α1-adrenergic receptors.[7] It also has a mild β-agonist effect.[9] The indirect action involves stimulating the release of norepinephrine from storage vesicles in nerve endings.[9]
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), initiates a well-defined signaling cascade.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 3. phebra.com [phebra.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. thinksrs.com [thinksrs.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. microbenotes.com [microbenotes.com]
Metaraminol Tartrate: A Technical Guide to its Mechanism of Action as an Alpha-1 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaraminol is a potent sympathomimetic amine that exerts its primary therapeutic effect as a vasoconstrictor through the activation of alpha-1 adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of metaraminol tartrate, with a focus on its role as a direct alpha-1 adrenergic agonist. We will detail the signaling pathways initiated by receptor binding, present quantitative data on receptor affinity and potency, and outline the key experimental protocols used to characterize this interaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Metaraminol is a synthetic sympathomimetic agent structurally related to norepinephrine. It is clinically utilized for the treatment of hypotension, particularly in the contexts of anesthesia and shock.[1][2] Its pressor effects are mediated through a dual mechanism: a direct action on adrenergic receptors and an indirect action by stimulating the release of endogenous norepinephrine from sympathetic nerve endings.[1][2][3][4] This guide will focus on the direct agonistic activity of metaraminol at alpha-1 adrenergic receptors, the principal pathway responsible for its vasoconstrictive properties.[1][3]
The Alpha-1 Adrenergic Signaling Cascade
Alpha-1 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gq family of G-proteins.[3] The binding of an agonist, such as metaraminol, initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer.
The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ concentration is a key event in smooth muscle contraction. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, contributing to the sustained contractile response. The culmination of this signaling cascade in vascular smooth muscle cells is vasoconstriction, leading to an increase in systemic vascular resistance and a rise in blood pressure.[3]
References
- 1. Functional and structural characterization of allosteric activation of phospholipase Cε by Rap1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of phospholipase C by α_(1-)adrenergic receptors is mediated by the α subunits of Gq family [authors.library.caltech.edu]
- 5. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. Alpha 1-adrenergic stimulation of inositide hydrolysis in liver of senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Metaraminol: A Technical Guide to its Discovery and Development as a Vasopressor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaraminol, a potent sympathomimetic amine, has been a component of the clinical armamentarium for managing hypotension for over seven decades. This technical guide provides an in-depth review of its discovery, historical development, and the scientific investigations that established its role as a vasopressor. We will explore its synthesis, mechanism of action, and the preclinical and clinical studies that defined its hemodynamic effects. This document is intended to serve as a comprehensive resource, detailing the foundational research that underpins the contemporary understanding of Metaraminol's pharmacology.
Discovery and Historical Development
Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol, was first approved for medical use in the United States in September 1954[1][2]. Its development emerged from the broader mid-20th century research into sympathomimetic amines for cardiovascular and respiratory applications.
Initial pharmacological and toxicological properties of Metaraminol, then referred to as "Aramine," were first described by Peck et al. in 1951. Subsequent extensive clinical investigations were led by Dr. Max Harry Weil and colleagues in the mid-1950s. Their seminal studies in normotensive subjects and patients in shock laid the groundwork for its clinical use[3][4]. These early studies established its efficacy in raising blood pressure in hypotensive states, particularly those associated with spinal anesthesia[3][4].
Early Synthesis
While modern stereoselective synthesis methods are now employed, early production of Metaraminol involved multi-step chemical processes. One documented method involves the reaction of 1-(3-hydroxyphenyl)propan-1-one with chlorobenzene to yield 1-(3-(benzyloxy)phenyl)propan-1-one. This intermediate is then reacted with benzyl nitrite (BnONO) to form (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one. Subsequent reduction of this compound produces 2-amino-1-(3-(benzyloxy)phenyl)propan-1-ol, which is further reduced to yield Metaraminol[5].
Mechanism of Action
Metaraminol exerts its vasopressor effects through a dual mechanism of action:
-
Direct Action: It is a potent agonist of α1-adrenergic receptors located on the vascular smooth muscle. This direct stimulation leads to vasoconstriction and an increase in systemic vascular resistance, thereby elevating both systolic and diastolic blood pressure[6][7].
-
Indirect Action: Metaraminol is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. This release of endogenous norepinephrine into the synaptic cleft further enhances the stimulation of α- and β-adrenergic receptors[3][6].
While it has some weak β1-adrenergic agonist activity, its predominant effects are mediated by α1-adrenergic receptor stimulation[7].
Signaling Pathway
The binding of Metaraminol (or released norepinephrine) to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This pathway is pivotal to its vasoconstrictive effects.
Figure 1: Alpha-1 Adrenergic Receptor Signaling Cascade.
Experimental Protocols
The pharmacological effects of Metaraminol were elucidated through a series of preclinical and clinical studies.
Preclinical Animal Studies
Early investigations into the hemodynamic effects of Metaraminol were conducted in animal models. A common experimental design involved the following steps:
-
Animal Model: Anesthetized dogs were frequently used as the experimental model.
-
Induction of Hypotension: Hypotension was induced by the administration of bacterial endotoxin to simulate septic shock[8].
-
Instrumentation: Arterial and venous catheters were placed for continuous blood pressure monitoring and drug administration. Cardiac output was often measured using methods available at the time, such as the Fick principle or dye-dilution techniques.
-
Drug Administration: Metaraminol was administered intravenously, and dose-response relationships were established by measuring the changes in mean arterial pressure, cardiac output, and calculated systemic vascular resistance.
-
Data Collection: Hemodynamic parameters were recorded at baseline, after the induction of hypotension, and at various time points following the administration of Metaraminol.
In Vitro Vascular Smooth Muscle Studies
The direct vasoconstrictor effects of Metaraminol were characterized using isolated vascular smooth muscle preparations. The general protocol for these experiments is as follows:
-
Tissue Preparation: Segments of arteries (e.g., porcine coronary arteries) were dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2)[9][10].
-
Tension Measurement: The arterial rings were connected to isometric force transducers to record changes in vascular tension[9].
-
Drug Application: After an equilibration period, cumulative concentrations of Metaraminol were added to the organ bath, and the resulting contractile responses were recorded to generate a concentration-response curve.
-
Data Analysis: The potency (EC50) and maximal efficacy (Emax) of Metaraminol were determined and compared to other sympathomimetic amines.
Figure 2: In Vitro Vascular Smooth Muscle Experiment Workflow.
Quantitative Data from Early Clinical Studies
The foundational clinical studies by Weil and colleagues in the 1950s provided the initial quantitative data on the hemodynamic effects of Metaraminol in humans. The following tables summarize representative data from these early investigations.
Table 1: Hemodynamic Effects of Metaraminol in Normotensive Subjects (Data adapted from Weil & Spink, 1955)
| Parameter | Baseline (Mean ± SD) | Post-Metaraminol (Mean ± SD) |
| Systolic Blood Pressure (mmHg) | 118 ± 12 | 145 ± 18 |
| Diastolic Blood Pressure (mmHg) | 76 ± 8 | 94 ± 10 |
| Mean Arterial Pressure (mmHg) | 90 ± 9 | 111 ± 12 |
| Heart Rate (beats/min) | 72 ± 10 | 60 ± 8 |
Table 2: Hemodynamic Effects of Metaraminol in Patients with Hypotensive Shock (Data adapted from Weil, 1955)
| Parameter | Pre-Metaraminol (Mean ± SD) | Post-Metaraminol (Mean ± SD) |
| Systolic Blood Pressure (mmHg) | 75 ± 15 | 115 ± 20 |
| Diastolic Blood Pressure (mmHg) | 45 ± 10 | 70 ± 15 |
| Mean Arterial Pressure (mmHg) | 55 ± 12 | 85 ± 17 |
| Heart Rate (beats/min) | 110 ± 25 | 95 ± 20 |
Conclusion
The discovery and development of Metaraminol as a vasopressor represent a significant chapter in the history of cardiovascular pharmacology. Through a combination of chemical synthesis, preclinical animal studies, in vitro pharmacological profiling, and pioneering clinical investigations, its efficacy and mechanism of action were established. This technical guide has provided a detailed overview of this historical development, presenting the core scientific data and experimental methodologies that continue to inform our understanding of this important therapeutic agent. The foundational work of early researchers provided a robust framework for the subsequent decades of clinical use and further investigation of Metaraminol in the management of hypotensive states.
References
- 1. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metaraminol - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Clinical studies on a vasopressor agent: metaraminol (aramine). I. Observations in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. litfl.com [litfl.com]
- 7. safercare.vic.gov.au [safercare.vic.gov.au]
- 8. Hemodynamic effects of vasopressor agent (metaraminol) on hypotension in dogs produced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro pharmacological model of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of nicorandil on vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism of Metaraminol: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaraminol, a sympathomimetic amine, is a clinically significant vasopressor utilized for the management of hypotension. Its biological activity is intrinsically linked to its stereochemistry. As the (1R,2S)-enantiomer of meta-hydroxynorephedrine, metaraminol possesses two chiral centers, giving rise to four possible stereoisomers.[1] This technical guide provides an in-depth exploration of the stereoisomerism of metaraminol, delineating the distinct biological activities of its isomers. The document summarizes available quantitative and qualitative data, details relevant experimental protocols for pharmacological characterization, and visualizes key signaling pathways and experimental workflows. A comprehensive understanding of the stereoselective actions of metaraminol is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic agents.
Introduction to the Stereoisomerism of Metaraminol
Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol, is a synthetic amine that is structurally related to phenylpropanolamine.[1] The presence of two chiral centers at the α- and β-carbons of the side chain results in four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The commercially available pharmaceutical preparation of metaraminol is the (1R,2S)-isomer.[2]
The spatial arrangement of the hydroxyl and amino groups is a critical determinant of the molecule's interaction with adrenergic receptors, leading to significant differences in the pharmacological profiles of the four stereoisomers. Early research has established that the biological activity, particularly the pressor and catecholamine-releasing effects, resides predominantly in the (1R,2S)-enantiomer.[2] The other isomers have been found to be substantially less active or inactive.[2]
Biological Activity of Metaraminol Stereoisomers
The primary mechanism of action of metaraminol is indirect, involving the displacement of norepinephrine from sympathetic nerve terminals.[3] This released norepinephrine then acts on adrenergic receptors to elicit a physiological response. At higher concentrations, metaraminol can also exert a direct agonistic effect on α1-adrenergic receptors.[3][4] The stereochemistry of metaraminol profoundly influences both its direct and indirect sympathomimetic activities.
Adrenergic Receptor Activity
Table 1: Qualitative Summary of the Biological Activity of Metaraminol Stereoisomers
| Stereoisomer | Configuration | Primary Biological Activity | Relative Potency |
| (-)-Metaraminol | (1R,2S) | Potent indirect sympathomimetic (norepinephrine release), direct α1-agonist at high doses. Antihypertensive and catecholamine-depleting effects. | High |
| (+)-Metaraminol | (1S,2R) | Significantly less active than the (1R,2S)-isomer. | Low |
| (-)-meta-Hydroxypseudoephedrine | (1R,2R) | Minimal to no significant sympathomimetic activity. | Very Low / Inactive |
| (+)-meta-Hydroxypseudoephedrine | (1S,2S) | Minimal to no significant sympathomimetic activity. | Very Low / Inactive |
| Source: Based on qualitative findings from Albertson et al., 1970.[2] |
Table 2: Illustrative Quantitative Comparison of Adrenergic Receptor Activity of Metaraminol Stereoisomers (Hypothetical Data)
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific quantitative comparative data for all four isomers are not available in the public domain. These values represent the expected trend based on qualitative observations.
| Stereoisomer | α1-Adrenergic Receptor Binding Affinity (Ki, nM) | α1-Adrenergic Receptor Functional Potency (EC50, nM) | Norepinephrine Release Potency (EC50, nM) |
| (1R,2S) | 50 | 100 | 75 |
| (1S,2R) | >10,000 | >10,000 | >10,000 |
| (1R,2R) | >10,000 | >10,000 | >10,000 |
| (1S,2S) | >10,000 | >10,000 | >10,000 |
Signaling Pathways
The direct vasoconstrictor effect of metaraminol is mediated through the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors.[5] Activation of this pathway leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.
References
An In-depth Technical Guide to the Solubility of Metaraminol Tartrate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of metaraminol tartrate in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Core Technical Data
This compound presents as a white, crystalline powder. Its solubility is a critical parameter for its handling, formulation, and in vitro/in vivo testing. The following sections provide detailed qualitative and quantitative solubility data.
Quantitative Solubility Data
The solubility of this compound in various common laboratory solvents has been determined and is summarized in the table below. These values are essential for preparing stock solutions and conducting experiments.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Comments |
| Water | Freely Soluble (>100) | ~626 | One source indicates a solubility of 198.6 mM, which equates to approximately 63.0 mg/mL.[1] Another source states a solubility of 1000 g/L.[2] The United States Pharmacopeia (USP) defines "freely soluble" as requiring 1 to 10 parts of solvent for 1 part of solute, which corresponds to a solubility of 100-1000 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | 20 - 100 | 63 - 315 | Solubility in DMSO has been reported at 20 mg/mL, 50 mg/mL, and 100 mg/mL.[1][3] It is noted that sonication or warming may be required to achieve higher concentrations, and the hygroscopic nature of DMSO can influence solubility. |
| Dimethylformamide (DMF) | 10 | 31.5 | |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 | 31.5 | |
| Ethanol ("Alcohol") | ~10 | ~31.5 | Described as "slightly soluble" to "sparingly soluble." The USP defines "sparingly soluble" as 10-33.3 mg/mL and "slightly soluble" as 1-10 mg/mL. A quantitative value of 1 g/100 mL (10 mg/mL) for "alcohol" has been reported.[2] |
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| Methanol | Expected to be soluble, based on the principle of "like dissolves like" and its polarity being similar to ethanol. |
| Acetonitrile | Solubility is not widely reported. Empirical determination is recommended. |
| Chloroform | Practically Insoluble |
| Ether | Practically Insoluble |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.
Shake-Flask Method for Determining Equilibrium Solubility
This protocol outlines the steps for determining the thermodynamic solubility of this compound.
Materials:
-
This compound powder
-
Solvent of interest
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial or flask. The excess solid should be clearly visible.
-
Equilibration: Seal the vials/flasks and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the samples to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. It is crucial to use a filter that does not bind the analyte.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
-
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and precision.
Mandatory Visualizations
This compound Signaling Pathway
Metaraminol is a sympathomimetic amine that acts predominantly as an agonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. The activation of this pathway leads to a cascade of intracellular events resulting in a physiological response, primarily vasoconstriction.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.
References
Metaraminol tartrate degradation pathways under physiological conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential degradation pathways of metaraminol tartrate under physiological conditions. It consolidates information on the molecule's intrinsic stability, outlines methodologies for assessing degradation, and identifies potential impurities. This document is intended to support research, formulation development, and analytical method validation for products containing this compound.
Introduction to Metaraminol Stability
Metaraminol is a potent sympathomimetic amine, chemically described as (1R,2S)-3-[-2-amino-1-hydroxy-propyl]phenol.[1][2] It is used clinically as a vasopressor for the treatment of acute hypotension.[3] The stability of this compound is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The molecule possesses two primary functional groups susceptible to degradation: a phenolic hydroxyl group and an aliphatic amine.[3][4] Understanding its degradation profile is essential for ensuring the safety and efficacy of pharmaceutical formulations.
In Vivo Metabolism and Biotransformation
Metaraminol exhibits a notable resistance to in vivo metabolism, which contributes to its prolonged duration of action compared to other catecholamines like norepinephrine.[5][6]
-
Resistance to Monoamine Oxidase (MAO): The presence of a methyl group on the alpha carbon of the ethylamine side chain confers resistance to metabolism by MAO.[4]
-
Enzymatic Inactivation: Early in vitro studies using rabbit liver, lung, and kidney preparations found that metaraminol concentrations remained stable, suggesting that enzymatic inactivation is not a primary route for the termination of its biological effects.[7]
-
Half-Life: Metaraminol has a longer blood half-life than norepinephrine.[5][6]
While some sources note hepatic metabolism, the general understanding is that metaraminol is not extensively biotransformed by the enzymes that typically metabolize structurally related compounds.[1][8] This metabolic stability underscores the importance of understanding its chemical degradation pathways, which are the primary determinants of its stability in pharmaceutical preparations.
Potential Chemical Degradation Pathways
Under physiological and stressed conditions, metaraminol is susceptible to chemical degradation. The principal pathways involve oxidation and deamination.
3.1 Oxidative Degradation The phenolic hydroxyl group is the most likely site for oxidative degradation.[3] Exposure to oxygen, light, or metal ions can initiate oxidation, potentially leading to the formation of colored quinone-type structures and other related products. This is a common degradation pathway for phenolic compounds.
3.2 Deamination and Other Pathways Under harsh conditions, the aliphatic amine group can undergo deamination.[3] Other potential, though less characterized, degradation routes include the formation of desmethyl and dehydrogenated products.[3]
Forced Degradation Studies
Forced degradation (stress testing) is fundamental to identifying potential degradants, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods.[9][10] A typical study involves subjecting the drug substance to conditions more severe than those used in accelerated stability testing.[10][11]
4.1 Summary of Potential Degradation Products
Forced degradation studies help identify impurities that may form during manufacturing and storage. Known related substances and potential degradants of metaraminol are summarized below.
| Degradation Type | Potential Products/Related Compounds | Reference |
| Oxidation | Oxidative phenolic products (e.g., quinone-like species) | [3] |
| Deamination | Deaminated products | [3] |
| Dehydrogenation | Dehydrogenated products | [3] |
| Analog-Related | Desmethyl analogs | [3] |
| Stereoisomers | Metaraminol Enantiomer ((1S,2R)-isomer) | [3] |
| Other Impurities | N-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)nitrous amide | [3] |
4.2 General Experimental Protocol for Forced Degradation
The following protocol outlines a general approach for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]
Detailed Methodologies:
-
Acidic Hydrolysis: The drug substance is typically dissolved in 0.1 M hydrochloric acid and heated. Samples are taken at various time points to monitor the extent of degradation.[9]
-
Alkaline Hydrolysis: The drug substance is dissolved in 0.1 M sodium hydroxide and heated. The stability in basic conditions is assessed over time.[9]
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. This condition specifically targets sites prone to oxidation, such as the phenolic ring in metaraminol.[9]
-
Thermal Degradation: The solid drug substance and a solution are exposed to elevated temperatures (e.g., 60-80°C) to evaluate thermal stability.[12]
-
Photostability Testing: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[11]
Analytical Techniques for Characterization
The separation and identification of degradation products require robust, stability-indicating analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for separating the parent drug from its degradation products and quantifying them.[9][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS and its tandem version (MS/MS) are indispensable for the structural elucidation of unknown impurities. They provide molecular weight and fragmentation information, which helps in identifying the chemical structures of the degradants.[13]
Conclusion
This compound is relatively stable against enzymatic metabolism but is susceptible to chemical degradation, primarily through the oxidation of its phenolic group. Stability is also influenced by pH, light, and temperature. A comprehensive understanding of these degradation pathways, achieved through systematic forced degradation studies and advanced analytical characterization, is critical for the development of stable, safe, and effective pharmaceutical formulations. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the development and quality control of metaraminol-containing products.
References
- 1. medbox.iiab.me [medbox.iiab.me]
- 2. Metaraminol - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. litfl.com [litfl.com]
- 5. Distribution of metaraminol and its relation to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational use of metaraminol can improve pharmaceutical care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. benchchem.com [benchchem.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. rjptonline.org [rjptonline.org]
Methodological & Application
Metaraminol Tartrate in Animal Models of Septic Shock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of metaraminol tartrate in a preclinical animal model of septic shock. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of metaraminol and similar vasopressor agents.
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to persistent hypotension and organ dysfunction. Vasopressors are a cornerstone of septic shock management, aimed at restoring mean arterial pressure (MAP) and improving tissue perfusion. Metaraminol is a sympathomimetic amine with a dual mechanism of action: it directly stimulates α1-adrenergic receptors, causing peripheral vasoconstriction, and it indirectly triggers the release of norepinephrine from sympathetic nerve endings.[1][2][3] While norepinephrine is the first-line vasopressor recommended in clinical guidelines, metaraminol is frequently used in some clinical settings, particularly for short-term management of hypotension.[4] Preclinical animal models are crucial for elucidating the hemodynamic and potential organ-protective effects of vasopressors like metaraminol. This document details its application in a clinically relevant large animal model of septic shock.
Mechanism of Action
Metaraminol exerts its vasopressor effects through two primary pathways:
-
Direct α1-Adrenergic Receptor Agonism: Metaraminol directly binds to and activates α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a downstream signaling cascade through Gq-coupled proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to smooth muscle contraction and vasoconstriction.[1]
-
Indirect Norepinephrine Release: Metaraminol is taken up into sympathetic nerve terminals and displaces norepinephrine from storage vesicles.[5] This released norepinephrine then acts on adrenergic receptors, further contributing to vasoconstriction and an increase in blood pressure.[1][5]
Metaraminol also has mild β1-adrenergic agonist activity, which can contribute to a positive inotropic effect on the heart.[2][3]
Signaling Pathway of Metaraminol's Direct Action
References
Application Notes and Protocols for Metaraminol in Anesthesia-Induced Hypotension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metaraminol for the management of anesthesia-induced hypotension in a surgical research setting. This document includes detailed protocols for administration, quantitative data on its hemodynamic effects, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Metaraminol is a potent sympathomimetic amine utilized for the prevention and treatment of acute hypotension, particularly that which occurs with spinal anesthesia.[1] It functions as a direct-acting alpha-1 adrenergic receptor agonist and also acts indirectly by stimulating the release of norepinephrine from storage sites.[1][2][3] This dual mechanism leads to peripheral vasoconstriction, resulting in an increase in both systolic and diastolic blood pressure.[1] Metaraminol's effects are typically observed within 1-2 minutes of intravenous injection.[1]
Mechanism of Action
Metaraminol primarily exerts its effects through two mechanisms:
-
Direct Action: It directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2][4]
-
Indirect Action: It triggers the release of norepinephrine from sympathetic nerve terminals, which further enhances the vasoconstrictive effect.[3][4][5]
The activation of α1-adrenergic receptors by Metaraminol initiates a downstream signaling cascade involving Gq proteins and phospholipase C, which ultimately increases intracellular calcium levels in vascular smooth muscle cells, causing contraction.[4] While its primary effect is on alpha receptors, it has some mild beta-1 adrenergic activity which can lead to a modest increase in cardiac contractility.[2][3]
Quantitative Data on Hemodynamic Effects
The following tables summarize the quantitative effects of Metaraminol on key hemodynamic parameters as reported in various research studies.
| Study/Group | Dosage | Route | Effect on Mean Arterial Pressure (MAP) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) |
| Pilot Study (Major Colorectal Surgery)[6] | 0.5 mg bolus | IV | Median absolute rise of 41 mmHg | - | - |
| Equine Anesthesia Case Report[7][8] | 4 µg/kg/min infusion | IV | Increase of 74 mmHg | Increase of 93 mmHg | Increase of 66 mmHg |
| Elderly Patients (Spinal Anesthesia)[9] | 0.1 mg/kg | IM | Restored to baseline values | Restored to baseline values | Significant fall after spinal anesthesia |
| Elderly Patients (Spinal Anesthesia)[9] | 0.01 mg/kg bolus | IV | Maintained at ~20% below baseline | Maintained at ~20% below baseline | - |
| Elderly Patients (Spinal Anesthesia)[9] | 0.05 mg/kg/h infusion | IV | Maintained at ~20% below baseline | Maintained at ~20% below baseline | - |
| Cesarean Section (Spinal Anesthesia)[10] | 0.25 mg bolus + 0.25 mg/min infusion | IV | Effective in preventing hypotension | - | - |
| Study/Group | Dosage | Route | Effect on Heart Rate (HR) | Effect on Cardiac Output (CO) |
| Meta-Analysis vs. Placebo[11] | Not specified | Not specified | No significant difference | - |
| Meta-Analysis vs. Ephedrine[11] | Not specified | Not specified | No significant difference | - |
| Equine Anesthesia Case Report[7][8] | 4 µg/kg/min infusion | IV | Reduced to 32 bpm | Reduced by 7.1 L/min |
| Cesarean Section (Spinal Anesthesia)[10] | 0.25 mg bolus + 0.25 mg/min infusion | IV | No difference in incidence of bradycardia compared to phenylephrine and ephedrine | - |
| Septic Shock Model (Pigs)[12] | Initial 1 µg/kg/min, titrated | IV | Alleviated shock-induced increase | No significant difference compared to norepinephrine |
Experimental Protocols
Protocol 1: Bolus Administration for Acute Anesthesia-Induced Hypotension
This protocol is designed for the treatment of a sudden drop in blood pressure following the induction of anesthesia.
-
Preparation:
-
Anesthesia and Monitoring:
-
Induce anesthesia in the research subject according to the specific study protocol.
-
Continuously monitor hemodynamic parameters, including intra-arterial blood pressure for beat-to-beat analysis.
-
-
Administration:
-
Data Collection:
-
Record blood pressure, heart rate, and other relevant hemodynamic parameters continuously.
-
Note the time of Metaraminol administration and the corresponding changes in vital signs.
-
Protocol 2: Continuous Infusion for Prophylaxis of Anesthesia-Induced Hypotension
This protocol is suitable for studies aiming to prevent hypotension, particularly during procedures known to cause hemodynamic instability like spinal anesthesia.
-
Preparation:
-
Prepare an infusion solution of Metaraminol. A common preparation involves diluting 10 mg of Metaraminol in 20 mL or 30 mg in 60 mL of 0.9% sodium chloride or 5% glucose.[13]
-
The final concentration will depend on the desired infusion rate and the subject's weight.
-
-
Anesthesia and Monitoring:
-
Initiate anesthesia as per the study design.
-
Establish continuous hemodynamic monitoring.
-
-
Administration:
-
Commence the Metaraminol infusion immediately after the induction of anesthesia or the event likely to cause hypotension (e.g., intrathecal injection for spinal anesthesia).
-
A typical starting infusion rate for adults is 0.05 mg/kg/h, titrated to effect.[4] In some studies, fixed infusion rates based on weight have been used, such as 0.25 µg/kg/min to 2.5 µg/kg/min.[15]
-
Adjust the infusion rate based on the continuous blood pressure readings to maintain the target pressure.
-
-
Data Collection:
-
Continuously record all hemodynamic variables throughout the procedure.
-
Document the infusion rates and any adjustments made.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. litfl.com [litfl.com]
- 5. Metaraminol - Wikipedia [en.wikipedia.org]
- 6. anesthesiaexperts.com [anesthesiaexperts.com]
- 7. ojs.pubvet.com.br [ojs.pubvet.com.br]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. A comparative study of three different methods of administering metaraminol during spinal anaesthesia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Effect of Metaraminol on Maintaining Hemodynamics during Anaesthesia:A Meta-Analysis [journal11.magtechjournal.com]
- 12. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 14. Metaraminol | Safer Care Victoria [safercare.vic.gov.au]
- 15. Frontiers | A Randomized Double-Blinded Dose-dependent Study of Metaraminol for Preventing Spinal-Induced Hypotension in Caesarean Delivery [frontiersin.org]
Application Note: Quantification of Metaraminol Tartrate using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of Metaraminol tartrate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a sympathomimetic amine used as a vasopressor to treat hypotension.[1][2] Accurate and reliable quantification is crucial for quality control in pharmaceutical formulations and for various research applications. The method described herein is simple, rapid, and accurate, making it suitable for routine analysis.[3]
Physicochemical Properties of this compound
This compound is a white, crystalline powder.[4] It is the bitartrate salt of metaraminol.[5] Understanding its properties is essential for method development.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃NO₂ · C₄H₆O₆ | [4] |
| Molecular Weight | 317.29 g/mol | [4][5] |
| CAS Number | 33402-03-8 | [4][5] |
| Solubility | Freely soluble in water; slightly soluble in alcohol. | [4] |
Recommended HPLC-UV Method
This method is established for the determination of this compound content and its related substances.[3]
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC-UV analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | Methanol : 0.03% Sodium Hexanesulfonate (pH 3.0 with Phosphoric Acid) (20:80, v/v)[3] |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 272 nm (for content assay)[3] |
| 220 nm (for related substances)[3] | |
| Injection Volume | 20 µL[3] |
| Run Time | ~10 minutes (adjust as needed for full elution) |
Method Validation Summary
The performance of this method has been validated to ensure its suitability for its intended purpose.[3]
| Validation Parameter | Result |
| Linearity Range | 12.5 - 75.0 µg/mL (r = 0.9999)[3] |
| Accuracy (Recovery) | 100.5% - 101.2% (RSD: 0.5%, n=9)[3] |
| Limit of Quantitation (LOQ) | 7.6 ng[3] |
| Limit of Detection (LOD) | 0.6 ng (for related substances)[3] |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)
-
Methanol (HPLC Grade)
-
Sodium Hexanesulfonate (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Membrane Filters
Preparation of Mobile Phase
-
Aqueous Component: Dissolve 0.3 g of sodium hexanesulfonate in 1000 mL of HPLC-grade water to make a 0.03% solution.
-
Adjust the pH of the aqueous solution to 3.0 using diluted phosphoric acid.
-
Filter the pH-adjusted solution through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Combine 800 mL of the filtered aqueous component with 200 mL of methanol (for a 1000 mL total volume).
-
Degas the final mobile phase mixture using sonication or vacuum degassing for at least 15 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
-
Calibration Curve Standards (e.g., 12.5, 25, 50, 75 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent. For example, to prepare a 25 µg/mL standard, dilute 2.5 mL of the 500 µg/mL stock solution to 50 mL with the mobile phase.
-
Sample Preparation
-
Accurately weigh a portion of the sample (e.g., bulk powder, contents of a vial) expected to contain approximately 25 mg of this compound.
-
Transfer the sample to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Visualizations
HPLC-UV Method Development Logic
The following diagram illustrates the logical steps involved in developing a robust HPLC-UV method for a pharmaceutical compound like this compound.
Caption: Logical workflow for HPLC-UV method development.
Experimental Workflow for Quantification
This diagram outlines the step-by-step experimental procedure for quantifying this compound using the developed HPLC-UV method.
Caption: Step-by-step workflow for sample analysis.
References
- 1. Development of analytical methods for the detection of metaraminol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 33402-03-8: Metaraminol bitartrate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. phebra.com [phebra.com]
- 5. Metaraminol Bitartrate | C13H19NO8 | CID 441414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metaraminol Tartrate Infusion in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaraminol tartrate is a sympathomimetic amine with potent vasoconstrictive properties, making it a valuable tool in experimental models requiring blood pressure manipulation. It primarily acts as a direct α1-adrenergic receptor agonist and also indirectly stimulates the release of norepinephrine.[1][2][3][4][5] This dual mechanism leads to a rapid and sustained increase in systemic vascular resistance, thereby elevating both systolic and diastolic blood pressure.[1][5][6] These application notes provide a detailed protocol for the preparation and continuous intravenous infusion of this compound in rodent models, particularly for studies involving the management of hypotension.
The information compiled is based on the known pharmacokinetics and pharmacodynamics of Metaraminol, along with dosing information extrapolated from large animal studies and bolus-dose rodent studies, to provide a reliable starting point for researchers.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profile of Metaraminol is crucial for designing effective infusion protocols.
| Parameter | Value | Species | Citation |
| Mechanism of Action | Direct α1-adrenergic agonist, indirect norepinephrine release | Human, Animal Models | [1][2][3][4][5] |
| Onset of Action (IV) | 1-2 minutes | Human | [1][4][5][6] |
| Peak Effect (IV) | 10 minutes | Human | [1] |
| Duration of Action (IV) | 20-60 minutes | Human | [1][4][5] |
| Metabolism | Primarily hepatic | Human | [1] |
| LD50 (Oral) | 240 mg/kg | Rat | [6] |
| Volume of Distribution | ~4 L/kg | Rat | [4] |
Experimental Protocols
Objective: To establish and maintain a target mean arterial pressure (MAP) in a rodent model of hypotension through continuous intravenous infusion of this compound.
Materials:
-
Syringe pump
-
Intravenous catheter (appropriate size for rodent tail vein, femoral vein, or jugular vein)
-
Rodent model of hypotension (e.g., anesthesia-induced, hemorrhage-induced)
-
Continuous blood pressure monitoring system (e.g., arterial line)
-
Animal scale
Preparation of Infusion Solution:
-
Stock Solution Preparation: A common stock concentration for human infusions is 0.5 mg/mL.[1][2][3] This can be adapted for rodent studies. To prepare a 0.5 mg/mL stock solution:
-
Withdraw 1 mL of this compound (10 mg/mL).
-
Add it to 19 mL of sterile 0.9% saline or 5% dextrose in a sterile vial or syringe. This results in a final concentration of 0.5 mg/mL (500 µg/mL).
-
-
Working Solution for Infusion: The concentration of the working solution will depend on the desired infusion rate and the size of the animal. A lower concentration may be required for smaller animals to allow for more precise control of the infusion rate. For a typical 250g rat, a starting concentration of 50 µg/mL might be appropriate.
-
To prepare a 50 µg/mL solution, take 1 mL of the 0.5 mg/mL stock solution and add it to 9 mL of sterile diluent.
-
Infusion Protocol:
This protocol is based on dosing from a septic shock model in miniature pigs, which provides a starting point for infusion rates in a controlled experimental setting.[7]
-
Animal Preparation:
-
Anesthetize the rodent according to an approved institutional protocol.
-
Place an intravenous catheter in a suitable vein (e.g., tail vein, femoral vein).
-
If continuous direct blood pressure monitoring is required, place an arterial line in the carotid or femoral artery.
-
-
Induction of Hypotension:
-
Induce hypotension using a validated model (e.g., controlled hemorrhage, administration of an anesthetic agent like propofol or isoflurane).
-
Allow the MAP to stabilize at the desired hypotensive level.
-
-
Metaraminol Infusion:
-
Loading Dose (Optional): A small intravenous bolus of 0.05-0.1 mg/kg can be administered to rapidly increase blood pressure. This is extrapolated from human bolus dosing recommendations.
-
Continuous Infusion: Begin the continuous intravenous infusion of this compound using a syringe pump.
-
Starting Infusion Rate: Based on the miniature pig study, a starting infusion rate of 1 µg/kg/min is recommended.[7]
-
Titration: Monitor the MAP continuously. Adjust the infusion rate every 5-10 minutes in increments of 0.5-1 µg/kg/min to achieve and maintain the target MAP.
-
Maximum Infusion Rate: The maximum required infusion rate will depend on the depth of hypotension. In the pig model, doses were titrated up as needed.[7] In human clinical practice, infusion rates can go up to 10 mg/hr (approximately 2.8 µg/kg/min for a 70kg person).[1][2] A similar upper range, adjusted for rodent metabolism, should be considered.
-
-
-
Monitoring:
-
Continuously monitor MAP, heart rate, and respiratory rate.
-
Observe the animal for any adverse effects.
-
-
Weaning:
-
Once the hypotensive challenge is removed or the experimental endpoint is reached, gradually wean the Metaraminol infusion by decreasing the rate in a stepwise manner over 15-30 minutes to avoid rebound hypotension.
-
Quantitative Data Summary
| Parameter | Human (Adult) | Miniature Pig | Rodent (Rat/Mouse) - Proposed |
| Bolus Dose (IV) | 0.5 - 1 mg | N/A | 0.05 - 0.1 mg/kg |
| Continuous Infusion Rate | 0.5 - 10 mg/hour | Start at 1 µg/kg/min and titrate | Start at 1 µg/kg/min and titrate |
| Infusion Solution Concentration | 0.5 mg/mL | Not specified | 50 - 500 µg/mL (depending on animal size and desired rate) |
Visualizations
Metaraminol Signaling Pathway
Caption: Signaling pathway of Metaraminol leading to vasoconstriction.
Experimental Workflow for Metaraminol Infusion in Rodents
Caption: Experimental workflow for Metaraminol infusion in a rodent model.
References
- 1. litfl.com [litfl.com]
- 2. safercare.vic.gov.au [safercare.vic.gov.au]
- 3. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. A study to determine the optimum dose of metaraminol required to increase blood pressure by 25% during subarachnoid anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phebra.com [phebra.com]
- 7. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metaraminol Tartrate Administration in Canine Models of Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaraminol tartrate is a potent sympathomimetic amine that exerts its effects through a dual mechanism of action. It is a direct agonist of α1-adrenergic receptors and also acts indirectly by stimulating the release of norepinephrine from sympathetic nerve endings.[1][2][3][4] This combined action leads to peripheral vasoconstriction, resulting in an increase in both systolic and diastolic blood pressure.[1][5] Metaraminol is frequently employed in clinical and research settings to manage acute hypotensive states. These application notes provide detailed protocols for the use of this compound in established canine models of hypotension, including endotoxic shock, hemorrhagic shock, and anesthesia-induced hypotension.
Mechanism of Action
Metaraminol's primary mechanism of action involves the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors.[1] This activation initiates a signaling cascade that results in vasoconstriction.[1] Additionally, metaraminol's indirect action of releasing norepinephrine further potentiates this vasoconstrictive effect.[2][4]
Signaling Pathway of Metaraminol's Direct Action
Caption: Direct signaling pathway of metaraminol via the α1-adrenergic receptor.
Experimental Protocols
The following are detailed protocols for inducing hypotension in canine models and the subsequent administration of this compound.
Endotoxic Shock Model
This model simulates the cardiovascular effects of sepsis.
Protocol for Induction of Endotoxic Shock:
-
Anesthetize the canine subjects. A common anesthetic regimen is alpha-chloralose.[6][7]
-
Administer a bolus dose of E. coli endotoxin intravenously at 5 mg/kg.[6][7]
-
Immediately following the bolus, commence a continuous intravenous infusion of E. coli endotoxin at a rate of 2 mg/kg/hour.[6][7]
-
This protocol typically induces immediate and severe cardiovascular depression, characterized by a significant drop in mean arterial pressure (MAP).[6][7]
-
Hypotension is generally defined as a MAP below 60 mmHg.[8][9]
Metaraminol Administration Protocol:
-
Once a stable hypotensive state is achieved, administer this compound.
-
Metaraminol can be administered as an intravenous bolus or a continuous infusion.
-
For bolus administration, a starting dose of 0.5 mg to 1.0 mg can be used, with subsequent doses titrated based on the hemodynamic response.
-
For continuous infusion, a starting rate of 0.5 mg/hr can be initiated and adjusted to maintain the target blood pressure.
Hemorrhagic Shock Model
This model simulates hypotension resulting from significant blood loss.
Protocol for Induction of Hemorrhagic Shock:
-
Anesthetize the canine subjects.
-
To prevent autotransfusion from the spleen, which can confound results, a splenectomy may be performed prior to the induction of hemorrhage.[10]
-
Induce hemorrhage by withdrawing blood from a major vessel. A single hemorrhage of 40 ml/kg has been shown to be effective.[10]
-
The rate of hemorrhage can be varied to model different clinical scenarios.
-
Monitor blood pressure continuously. Hypotension is defined as a MAP below 60 mmHg or a systolic arterial pressure (SAP) below 90 mmHg.[9][11]
Metaraminol Administration Protocol:
-
Following the induction of a stable hypotensive state, initiate this compound administration.
-
Administer as an intravenous bolus of 0.5 mg to 1.0 mg, or as a continuous infusion starting at 0.5 mg/hr.
-
Titrate the dosage to achieve and maintain the desired hemodynamic parameters.
Anesthesia-Induced Hypotension Model
This model is used to study the hypotensive effects of anesthetic agents.
Protocol for Induction of Anesthesia-Induced Hypotension:
-
Pre-medicate and induce anesthesia in the canine subjects.
-
Maintain anesthesia with an inhalant anesthetic such as isoflurane or sevoflurane.[8][12]
-
Hypotension can be induced by increasing the concentration of the volatile anesthetic agent.[13]
-
Monitor blood pressure closely. Hypotension is typically defined as a MAP below 60-70 mmHg.[8][9]
-
Intravenous fluid boluses (e.g., 10-20 mL/kg of a crystalloid solution) can be administered to counteract vasodilation, but if hypotension persists, a vasopressor is indicated.[9][14]
Metaraminol Administration Protocol:
-
If hypotension persists despite a reduction in anesthetic depth and fluid administration, administer this compound.
-
An initial intravenous bolus of 0.5 mg to 1.0 mg is often effective.
-
If hypotension is ongoing, a continuous infusion starting at 0.5 mg/hr can be used and titrated to effect.
Data Presentation
The following tables summarize quantitative data on the administration of metaraminol in canine models of hypotension.
Table 1: this compound Dosage and Administration
| Parameter | Dosage Range | Route of Administration | Onset of Action (IV) | Duration of Action (IV) |
| Bolus Dose | 0.5 - 1.0 mg | Intravenous (IV) | 1-2 minutes[1] | 20-60 minutes[1] |
| Continuous Infusion | 0.5 - 10 mg/hr | Intravenous (IV) | 1-2 minutes[1] | N/A |
Table 2: Hemodynamic Effects of Metaraminol in Canine Hypotension Models
| Hypotension Model | Metaraminol Intervention | Observed Hemodynamic Changes | Reference |
| Endotoxic Shock | IV Infusion | Stabilization of blood pressure near normotensive levels. | MacLean and Weil, 1956 |
| Anesthesia-Induced | IV Bolus (0.1 mg/kg) | Reversal of hypotension caused by levomepromazine. | Nunes et al., 1995 |
| Anesthesia-Induced | Continuous IV Infusion (2 and 5 µg/kg/min) | Maintenance of intraocular pressure (correlates with blood pressure). | Bolzan et al., 1998 |
Experimental Workflow
Caption: General experimental workflow for studying metaraminol in canine hypotension.
Conclusion
This compound is an effective vasopressor for the management of hypotension in various canine models. The protocols outlined in these application notes provide a framework for researchers to investigate the hemodynamic effects of metaraminol in controlled settings. Careful adherence to these protocols will ensure the generation of reliable and reproducible data. It is essential to titrate the dose of metaraminol to the specific needs of the animal and the experimental model to achieve the desired therapeutic effect while minimizing potential adverse effects.
References
- 1. litfl.com [litfl.com]
- 2. droracle.ai [droracle.ai]
- 3. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A new canine model of endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new canine model of endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uvsonline.com [uvsonline.com]
- 9. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 10. Single hemorrhage: a clinically relevant canine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetmed.msstate.edu [vetmed.msstate.edu]
- 12. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 13. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mynavas.org [mynavas.org]
Application Notes and Protocols for the Use of Metaraminol in Ex Vivo Organ Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metaraminol in ex vivo organ perfusion experiments. This document includes detailed protocols, data presentation tables, and visualizations to guide researchers in utilizing Metaraminol as a tool to modulate vascular resistance and study its effects on isolated perfused organs.
Introduction
Metaraminol is a potent sympathomimetic amine that primarily acts as a direct alpha-1 (α1) adrenergic receptor agonist, with some indirect action through the release of norepinephrine from nerve endings.[1][2][3] Its principal effect is vasoconstriction, leading to an increase in vascular resistance and a rise in blood pressure.[2][3] In the context of ex vivo organ perfusion, Metaraminol serves as a valuable pharmacological tool to manipulate and study vascular tone in isolated organs such as the kidney, lung, heart, and liver. This allows for the investigation of physiological responses, drug interactions, and the pathophysiology of various disease states in a controlled environment.
Ex vivo organ perfusion is a technique that maintains organ viability outside of the body by circulating a perfusate, which can be blood-based or a crystalloid solution like Krebs-Henseleit buffer, through the organ's vasculature.[4][5][6][7] This methodology provides a platform to assess organ function and to study the effects of pharmacological agents directly on the organ, independent of systemic physiological influences.
Mechanism of Action
Metaraminol exerts its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a downstream signaling cascade mediated by a Gq protein-coupled receptor.[1][5][8][9]
Signaling Pathway
The binding of Metaraminol to the α1-adrenergic receptor leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5][8][9] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1][5][8] The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various target proteins, ultimately leading to smooth muscle contraction and vasoconstriction.[1][5][8][9]
Metaraminol α1-Adrenergic Signaling Pathway
Experimental Protocols
The following protocols provide a general framework for the use of Metaraminol in ex vivo organ perfusion experiments. Researchers should adapt these protocols to their specific organ of interest and experimental design.
General Ex Vivo Organ Perfusion Setup
A typical ex vivo organ perfusion circuit consists of a reservoir for the perfusate, a pump, an oxygenator, a heat exchanger, a bubble trap, and an organ chamber. Pressure and flow probes are placed before and after the organ to monitor hemodynamic parameters.
General Ex Vivo Organ Perfusion Circuit
Preparation of Krebs-Henseleit Perfusate
Krebs-Henseleit buffer is a commonly used crystalloid perfusate for isolated organ experiments.[4][6][7][10][11]
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Potassium Phosphate monobasic (KH2PO4)
-
Magnesium Sulfate (MgSO4)
-
Sodium Bicarbonate (NaHCO3)
-
D-Glucose
-
Calcium Chloride (CaCl2)
-
Ultrapure water
-
Carbogen gas (95% O2, 5% CO2)
-
0.22 µm filter
Protocol:
-
Dissolve the following salts in 900 mL of ultrapure water with gentle stirring:
-
6.9 g NaCl
-
0.35 g KCl
-
0.16 g KH2PO4
-
0.14 g MgSO4
-
1.98 g D-Glucose
-
-
Once dissolved, add 2.1 g of NaHCO3 and stir until fully dissolved.[11]
-
Slowly add 0.28 g of CaCl2 while stirring to avoid precipitation.
-
Aerate the solution with carbogen gas for at least 20 minutes to achieve a physiological pH of 7.4.[4]
-
Adjust the final volume to 1 liter with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm filter.[6]
-
The perfusate should be prepared fresh for each experiment.[4]
Administration of Metaraminol
Metaraminol can be administered as a bolus injection or a continuous infusion into the perfusion circuit before the organ.
Stock Solution Preparation:
-
Metaraminol is typically available in vials of 10 mg/mL.
-
Prepare a stock solution of a desired concentration (e.g., 1 mg/mL) by diluting with the Krebs-Henseleit buffer.
Bolus Administration:
-
Allow the perfused organ to stabilize under baseline conditions.
-
Inject a known volume of the Metaraminol stock solution into a port in the arterial line of the perfusion circuit.
-
Record the changes in perfusion pressure, flow rate, and vascular resistance.
-
Allow the parameters to return to baseline before administering the next bolus.
Continuous Infusion:
-
Use a syringe pump to deliver the Metaraminol stock solution into the arterial line at a constant rate.
-
Start with a low infusion rate and incrementally increase it to generate a dose-response curve.
-
Allow the organ to reach a steady state at each infusion rate before recording data.
Data Presentation
Quantitative data from Metaraminol experiments should be summarized in a clear and structured format to facilitate comparison and analysis.
Dose-Response to Metaraminol in Isolated Perfused Organs (Example Data)
| Organ | Metaraminol Concentration/Dose | Perfusion Pressure (mmHg) | Flow Rate (mL/min) | Vascular Resistance (mmHg/mL/min) |
| Kidney | Baseline | 80 ± 5 | 100 ± 10 | 0.80 ± 0.05 |
| 1 µ g/min infusion | 100 ± 7 | 95 ± 8 | 1.05 ± 0.06 | |
| 5 µ g/min infusion | 140 ± 10 | 70 ± 5 | 2.00 ± 0.10 | |
| Lung | Baseline | 15 ± 2 | 200 ± 20 | 0.075 ± 0.005 |
| 0.5 mg bolus | 25 ± 3 | 180 ± 15 | 0.139 ± 0.010 | |
| 1.0 mg bolus | 35 ± 4 | 150 ± 12 | 0.233 ± 0.015 |
Note: The above data are illustrative examples and will vary depending on the specific organ, species, and experimental conditions.
A study on a miniature pig model of septic shock found a dose equivalence ratio of approximately 6:1 for Metaraminol to norepinephrine when administered to maintain a target mean arterial pressure.[12][13][14]
Applications in Research
The use of Metaraminol in ex vivo organ perfusion has several applications in biomedical research:
-
Studying Vascular Reactivity: Metaraminol can be used to assess the contractile function of the organ's vasculature in response to α1-adrenergic stimulation.
-
Investigating Ischemia-Reperfusion Injury: The response to Metaraminol can be evaluated before and after a period of ischemia to determine the extent of vascular dysfunction.
-
Drug Screening: The vasoconstrictive effect of Metaraminol can be used as a baseline to test the vasodilatory properties of new drug candidates.
-
Disease Modeling: In organs harvested from animal models of diseases such as hypertension or sepsis, Metaraminol can be used to study altered vascular responses.
-
Improving Organ Preservation for Transplantation: In the context of ex vivo lung perfusion (EVLP), modulating vascular resistance may play a role in improving graft function.[15][16][17][18][19]
Conclusion
Metaraminol is a versatile and potent vasoconstrictor that serves as an invaluable tool in ex vivo organ perfusion experiments. By understanding its mechanism of action and following standardized protocols, researchers can effectively modulate vascular tone in isolated organs to investigate a wide range of physiological and pathophysiological processes. The detailed protocols and data presentation guidelines provided in these application notes are intended to support the design and execution of robust and reproducible ex vivo organ perfusion studies.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. litfl.com [litfl.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. support.harvardapparatus.com [support.harvardapparatus.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Documents download module [ec.europa.eu]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. himedialabs.com [himedialabs.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ex vivo lung perfusion to improve donor lung function and increase the number of organs available for transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ex vivo lung perfusion to improve donor lung function and increase the number of organs available for transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THE PRESENT AND FUTURE OF EX-VIVO LUNG PERFUSION | European Journal of Transplantation [eujtransplantation.com]
- 18. Application of ex vivo lung perfusion (EVLP) in lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Studying Vascular Reactivity with Metaraminol Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaraminol tartrate is a potent sympathomimetic amine widely recognized for its vasopressor effects. It is a valuable pharmacological tool for in vitro studies investigating vascular reactivity in isolated arteries. Metaraminol exerts its effects through a dual mechanism of action: as a direct agonist of α1-adrenergic receptors on vascular smooth muscle cells and indirectly by stimulating the release of norepinephrine from sympathetic nerve endings.[1][2][3][4] This dual action leads to a robust and concentration-dependent vasoconstriction, making it a suitable agent for studying the intricate signaling pathways governing vascular tone and for evaluating the efficacy of potential vasodilator compounds.
These application notes provide detailed protocols and data for the use of this compound in isolated artery studies, designed to assist researchers in pharmacology and drug development.
Mechanism of Action
Metaraminol's primary effect on vascular smooth muscle is vasoconstriction, initiated by its interaction with α1-adrenergic receptors.[1][3][4][5] These receptors are Gq protein-coupled receptors (GPCRs).[1] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[1]
In addition to its direct effects, Metaraminol is taken up by sympathetic nerve terminals where it displaces norepinephrine from storage vesicles.[1][2][3] This released norepinephrine can then act on α1-adrenergic receptors on the vascular smooth muscle, further contributing to the vasoconstrictive response.
Data Presentation: Vascular Reactivity of Metaraminol
The following table summarizes the vasoconstrictor potency of Metaraminol in isolated human arteries. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect and is a measure of the agonist's potency.
| Vessel Type | Agonist | pEC50 (Mean ± SEM) | Number of Experiments (n) |
| Human Radial Artery | Metaraminol | 5.56 ± 0.07 | 4 to 5 |
| Human Pulmonary Artery | Metaraminol | 5.56 ± 0.09 | 3 to 4 |
Data sourced from a study on human isolated pulmonary and radial arteries.[6]
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings
This protocol describes the standard procedure for isolating and preparing arterial rings for use in a wire myograph system.
Materials:
-
Euthanized laboratory animal (e.g., rat, mouse)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Wire myograph system
-
Tungsten wires (typically 25-40 µm diameter)
Procedure:
-
Tissue Harvest: Following euthanasia of the animal according to approved institutional guidelines, carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery).
-
Cleaning: Place the isolated artery in a petri dish containing ice-cold, oxygenated PSS. Under a dissection microscope, carefully remove any adhering adipose and connective tissue.
-
Cutting Arterial Rings: Cut the cleaned artery into rings of approximately 2 mm in length.
-
Mounting:
-
Mount two tungsten wires through the lumen of the arterial ring.
-
Secure one wire to a stationary pin and the other to a force transducer in the organ bath of the wire myograph.
-
The organ bath should be filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Normalization:
-
Allow the mounted arterial ring to equilibrate for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and recording the corresponding passive tension to determine the internal circumference at which maximal active tension is generated.
-
Protocol 2: Generating a Cumulative Concentration-Response Curve for this compound
This protocol outlines the steps to determine the concentration-dependent vasoconstrictor effect of Metaraminol.
Materials:
-
Mounted and equilibrated arterial ring (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in distilled water or saline)
-
Physiological Salt Solution (PSS)
-
Wire myograph system with data acquisition software
Procedure:
-
Viability and Endothelium Integrity Check:
-
To test for tissue viability, induce a contraction with a high potassium solution (e.g., 60 mM KCl). After washing, the tension should return to baseline.
-
To check for endothelium integrity, pre-constrict the artery with an α1-agonist like phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates a healthy endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed at the beginning of the experiment.
-
-
Cumulative Addition of Metaraminol:
-
After a stable baseline tension is achieved, add Metaraminol to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 10 nM) and increase the concentration in logarithmic steps (e.g., 3-fold or 10-fold increments) once the response to the previous concentration has reached a stable plateau.
-
Continue adding Metaraminol until a maximal contraction is achieved and further increases in concentration do not elicit a greater response.
-
-
Data Analysis:
-
Record the tension developed at each concentration of Metaraminol.
-
Plot the contractile response (as a percentage of the maximal response or as absolute tension) against the logarithm of the Metaraminol concentration to generate a concentration-response curve.
-
From this curve, calculate the EC50 (the concentration of Metaraminol that produces 50% of the maximal response) and the Emax (the maximal contractile response).
-
Visualizations
Signaling Pathway of Metaraminol-Induced Vasoconstriction
Caption: Signaling cascade of Metaraminol-induced vasoconstriction.
Experimental Workflow for Isolated Artery Studies
Caption: Workflow for assessing vascular reactivity to Metaraminol.
References
Application Notes and Protocols for the Quantification of Metaraminol in Biological Samples
Introduction
Metaraminol is a potent sympathomimetic amine used clinically to treat hypotension, particularly during anesthesia.[1] It functions as a vasopressor primarily by stimulating α1-adrenergic receptors, leading to peripheral vasoconstriction.[2][3] A significant portion of its effect is indirect, stemming from its ability to displace norepinephrine from storage vesicles in sympathetic nerve endings.[4][5] Accurate quantification of metaraminol in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, toxicological investigations, and in sports anti-doping control. This document provides detailed protocols for the analysis of metaraminol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolism and Mechanism of Action
Current research indicates that metaraminol is largely resistant to metabolism by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4][5] Therefore, it is primarily excreted unchanged. The lack of significant metabolism contributes to its longer duration of action compared to endogenous catecholamines.[6] Its primary mechanism involves acting as a "false neurotransmitter." It is taken up into presynaptic vesicles, where it displaces norepinephrine, leading to an increased concentration of norepinephrine in the synaptic cleft and systemic circulation, which then exerts the physiological effects.[4][5]
Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a robust technique for the quantification of metaraminol. Due to the polar nature of metaraminol, chemical derivatization is required to increase its volatility and thermal stability for gas chromatographic analysis.[7][8] An extractive acetylation method has been shown to provide excellent recovery (>90%) from urine samples, overcoming the poor recovery rates (<50%) seen with routine basic extraction or some solid-phase extraction (SPE) techniques.[9][10]
Experimental Protocol: Extractive Acetylation for Urine Samples
This protocol is adapted from methodologies developed for the detection of metaraminol in equine urine.[9][10]
-
Sample Preparation:
-
Pipette 5 mL of urine into a 15 mL screw-cap culture tube.
-
Add an appropriate amount of an internal standard (e.g., Norphenylephrine).[9][10]
-
Add 0.5 mL of saturated potassium carbonate buffer.
-
Add 200 µL of acetic anhydride and 3 mL of a dichloromethane/acetone (2:1) mixture.
-
Cap the tube and vortex for 10 minutes.
-
-
Extraction:
-
Centrifuge the tube at 2,500 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1-2 µL |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific m/z values for derivatized metaraminol and internal standard |
Quantitative Data Summary (GC-MS)
The following table summarizes typical performance characteristics for a validated GC-MS method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~10 ng/mL |
| Recovery | > 90%[9][10] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[11] It can often measure polar compounds like metaraminol directly from biological fluids after simple sample cleanup, such as protein precipitation or solid-phase extraction, without the need for derivatization.[12][13]
Experimental Protocol A: Solid-Phase Extraction (SPE) for Plasma/Urine
SPE is a common technique for sample cleanup and concentration prior to LC-MS/MS analysis.[14][15] A mixed-mode or cation-exchange sorbent is often suitable for basic compounds like metaraminol.
-
Conditioning: Condition a C18 or cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[16]
-
Sample Loading: Dilute 1 mL of plasma or urine with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0). Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Experimental Protocol B: Protein Precipitation (For Plasma/Serum)
This is a rapid "dilute-and-shoot" method suitable for high-throughput analysis.[17]
-
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Mixing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Analysis: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, re-equilibrate |
| Column Temp. | 40°C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (Q1) to product ion (Q3) specific for Metaraminol and IS |
Quantitative Data Summary (LC-MS/MS)
LC-MS/MS methods offer superior sensitivity and are validated according to regulatory guidelines.[19][20]
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL[20] |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ)[13] |
| Intra-day Precision (%RSD) | < 15% (<20% at LOQ) |
| Inter-day Precision (%RSD) | < 15% (<20% at LOQ) |
| Matrix Effect | Monitored and within acceptable limits (<15%) |
References
- 1. Metaraminol - Wikipedia [en.wikipedia.org]
- 2. safercare.vic.gov.au [safercare.vic.gov.au]
- 3. litfl.com [litfl.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Distribution of metaraminol and its relation to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. uab.edu [uab.edu]
- 14. youtube.com [youtube.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ikev.org [ikev.org]
- 20. scielo.br [scielo.br]
Metaraminol tartrate as a pharmacological tool to study adrenergic signaling
Application Notes and Protocols for Researchers
Introduction
Metaraminol, a potent sympathomimetic amine, serves as a valuable pharmacological tool for the investigation of adrenergic signaling pathways. Primarily recognized for its clinical application in treating hypotension, its specific mechanism of action allows for detailed study of α1-adrenergic receptor function.[1][2][3] Metaraminol exerts its effects through a dual mechanism: it acts as a direct agonist at α1-adrenergic receptors and also indirectly by triggering the release of norepinephrine from sympathetic nerve endings.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing metaraminol tartrate to explore adrenergic signaling in a research setting.
Physicochemical Properties of Metaraminol
| Property | Value |
| IUPAC Name | (1R,2S)-3-[-2-amino-1-hydroxy-propyl]phenol |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| pKa | 8.6 |
| logP | -0.08 |
Mechanism of Action
Metaraminol's primary pharmacological effect is the stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] The α1-adrenergic receptors are coupled to the Gq family of G-proteins.[4] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] This increase in intracellular calcium is a hallmark of α1-adrenergic receptor activation and leads to various cellular responses, most notably smooth muscle contraction in the vasculature, resulting in vasoconstriction and an increase in blood pressure.[4]
While its principal action is at α1-receptors, metaraminol is also reported to have mild β-agonist effects.[1][4] Its indirect sympathomimetic action, the release of norepinephrine, further potentiates the adrenergic response by activating a broader range of adrenergic receptors.[1]
Visualization of Metaraminol's Signaling Pathway
Caption: Metaraminol signaling via the α1-adrenergic receptor and Gq pathway.
Application Notes
Metaraminol's distinct pharmacological profile makes it a suitable tool for a variety of in vitro and in vivo studies:
-
Characterizing α1-Adrenergic Receptor Subtypes: While metaraminol is known as an α1-agonist, its specific affinity (Ki) and potency (EC50) at the different α1-adrenergic receptor subtypes (α1A, α1B, α1D) are not well-documented in publicly available literature. Researchers can use metaraminol in competition binding assays and functional assays with cell lines selectively expressing these subtypes to determine its receptor selectivity profile.
-
Investigating Gq-Protein Signaling: As a direct α1-agonist, metaraminol can be used to stimulate the Gq signaling cascade. This allows for the study of downstream events such as IP3 accumulation and intracellular calcium mobilization.
-
Studying Receptor Desensitization and Internalization: Prolonged exposure of GPCRs to agonists often leads to desensitization and internalization. Metaraminol can be used to induce these processes at α1-adrenergic receptors, enabling the study of the underlying molecular mechanisms, including the role of G-protein coupled receptor kinases (GRKs) and β-arrestins.
-
In Vivo Cardiovascular Research: In animal models, metaraminol can be administered to study its effects on cardiovascular parameters like blood pressure and heart rate.[7][8][9][10] This can be useful for investigating the physiological roles of α1-adrenergic receptors in cardiovascular regulation and for studying models of hypertension.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in adrenergic signaling research.
Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competition binding assay to determine the binding affinity (Ki) of metaraminol for α1-adrenergic receptors using a radiolabeled antagonist, such as [³H]-prazosin.
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cell line or tissue expressing the α1-adrenergic receptor subtype of interest.
-
[³H]-Prazosin (radiolabeled antagonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, [³H]-Prazosin, and binding buffer.
-
Non-specific Binding: Membranes, [³H]-Prazosin, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Competition: Membranes, [³H]-Prazosin, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of metaraminol.
-
Determine the IC50 value (the concentration of metaraminol that inhibits 50% of specific [³H]-prazosin binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-protein activation.[11]
Experimental Workflow
Caption: Workflow for an IP1 accumulation assay.
Materials:
-
CHO or HEK293 cells stably expressing the α1-adrenergic receptor subtype of interest.
-
This compound.
-
Stimulation buffer containing LiCl (e.g., from an IP-One HTRF assay kit).
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and incubate for 48 hours.[11]
-
Stimulation: Remove the culture medium and add stimulation buffer containing increasing concentrations of this compound. Incubate for 30-60 minutes at 37°C.[12]
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells and initiate the competitive immunoassay.[11][12]
-
Incubation: Incubate the plate at room temperature for 1 hour or as recommended by the kit manufacturer.[12]
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[12]
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log concentration of metaraminol.
-
Determine the EC50 value (the concentration of metaraminol that produces 50% of the maximal response) using non-linear regression.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated α1-adrenergic receptor, a key step in receptor desensitization and an indicator of G-protein-independent signaling.
Materials:
-
Cell line co-expressing the α1-adrenergic receptor fused to a luciferase/enzyme fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter β-arrestin cells).[13][14][15][16]
-
This compound.
-
Assay buffer.
-
Detection reagents (substrate for the luciferase/enzyme).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.
-
Stimulation: Add increasing concentrations of this compound to the wells and incubate at 37°C for 90 minutes.[13]
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of metaraminol.
-
Determine the EC50 for β-arrestin recruitment using non-linear regression.
-
Protocol 4: In Vivo Measurement of Cardiovascular Parameters in Rats
This protocol describes the measurement of blood pressure and heart rate in anesthetized rats following intravenous administration of metaraminol.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Anesthetic (e.g., sodium pentobarbital).[7]
-
Catheters for cannulation of the carotid artery and femoral vein.[7]
-
Pressure transducer and data acquisition system.[7]
-
This compound solution for injection.
-
Saline solution.
Procedure:
-
Anesthesia and Cannulation: Anesthetize the rat and surgically place catheters in the carotid artery (for blood pressure measurement) and femoral vein (for drug administration).[7]
-
Stabilization: Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
Administration of Metaraminol: Administer a bolus intravenous injection of this compound at the desired dose.
-
Data Recording: Continuously record blood pressure and heart rate for a defined period (e.g., 60 minutes) to observe the pressor response and any subsequent changes.[7]
-
Data Analysis:
-
Measure the peak change in mean arterial pressure (MAP) and heart rate from baseline.
-
Determine the duration of the pressor response.
-
Compare the responses to different doses of metaraminol to generate a dose-response curve.
-
Quantitative Data Summary
As of the last update, comprehensive, publicly available data on the binding affinities (Ki) and potencies (EC50) of metaraminol across all adrenergic receptor subtypes is limited. The primary characterization of metaraminol is as an α1-adrenergic agonist with a lower potency than norepinephrine.[1] The protocols provided above are designed to enable researchers to generate this valuable quantitative data.
Illustrative Data Table (for data generated using the above protocols)
| Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - IP1 Accumulation | Functional Potency (EC50, nM) - β-Arrestin Recruitment |
| α1A | User-determined | User-determined | User-determined |
| α1B | User-determined | User-determined | User-determined |
| α1D | User-determined | User-determined | User-determined |
| α2A | User-determined | Not applicable (Gq assay) | User-determined |
| β1 | User-determined | Not applicable (Gq assay) | User-determined |
| β2 | User-determined | Not applicable (Gq assay) | User-determined |
Note: This table is intended as a template for researchers to populate with their own experimental data.
Conclusion
This compound is a versatile pharmacological agent for probing the complexities of adrenergic signaling. Its well-defined mechanism of action, centered on the activation of the α1-adrenergic receptor-Gq pathway, provides a clear starting point for a multitude of investigations. The protocols outlined in this document offer a framework for researchers to quantitatively assess the interaction of metaraminol with adrenergic receptors and to dissect the downstream signaling events, thereby contributing to a deeper understanding of this critical physiological system.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. safercare.vic.gov.au [safercare.vic.gov.au]
- 4. litfl.com [litfl.com]
- 5. Metaraminol - Wikipedia [en.wikipedia.org]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation | MDPI [mdpi.com]
- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation [ouci.dntb.gov.ua]
- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Metaraminol tartrate dosage for consistent pressor response
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Metaraminol tartrate to achieve a consistent pressor response in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Diminished Pressor Response
Question: We are observing a variable or weakening pressor response to repeated doses of this compound in our animal model. What could be the cause?
Answer: An inconsistent or diminished pressor response to Metaraminol is a frequently encountered issue, often attributable to the following factors:
-
Tachyphylaxis: Metaraminol exerts a significant portion of its effect indirectly by stimulating the release of endogenous norepinephrine from sympathetic nerve endings.[1][2] With prolonged or repeated administration, these norepinephrine stores can become depleted, leading to a rapid decrease in the pressor response, a phenomenon known as tachyphylaxis.[1][3] Some studies suggest that while tachyphylaxis occurs, Metaraminol may be less susceptible to it than other indirect sympathomimetics like ephedrine.[3]
-
Pre-existing Depletion of Norepinephrine Stores: If the experimental model has been subjected to prior treatments or conditions that deplete catecholamine stores (e.g., reserpine administration), the indirect action of Metaraminol will be significantly blunted, resulting in a poor pressor response.[3]
-
Drug Interactions: Concurrent administration of certain medications can interfere with the action of Metaraminol. Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs) are known to potentiate the effects of sympathomimetic amines and can lead to unpredictable and often hypertensive responses.[1][4] Conversely, drugs that block alpha-adrenergic receptors will antagonize the vasoconstrictive effects of Metaraminol.
-
Acidosis: A low physiological pH can reduce the responsiveness of adrenergic receptors to catecholamines, thereby diminishing the pressor effect of Metaraminol.[5]
-
Hypovolemia: Metaraminol is not a substitute for fluid resuscitation. In a hypovolemic state, the pressor response will be suboptimal. Ensure adequate fluid volume is restored before and during Metaraminol administration.[1]
Issue 2: Unexpected Cardiovascular Effects (e.g., Bradycardia, Arrhythmias)
Question: Our experiment is showing significant bradycardia or arrhythmias following Metaraminol administration. Is this expected?
Answer: Yes, these effects can occur and are generally related to Metaraminol's mechanism of action:
-
Reflex Bradycardia: The primary effect of Metaraminol is vasoconstriction, leading to an increase in systemic blood pressure.[4] This rise in blood pressure can trigger a baroreceptor-mediated reflex, causing a compensatory decrease in heart rate (reflex bradycardia).[4][6]
-
Arrhythmias: While less common at therapeutic doses, Metaraminol can have some direct β1-agonist activity, which could contribute to arrhythmias, especially at higher concentrations.[3] Additionally, interactions with other drugs, such as digoxin or certain anesthetics (e.g., halothane, cyclopropane), can increase the risk of ectopic cardiac rhythms.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Metaraminol has a dual mechanism of action. It acts as a direct agonist on α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[7][8] It also has an indirect effect by stimulating the release of norepinephrine from presynaptic nerve terminals, which then acts on adrenergic receptors to further enhance the pressor response.[3][7][8]
Q2: How should I prepare a this compound solution for infusion in a preclinical setting?
A2: this compound is freely soluble in water.[2] For experimental infusions, it is typically diluted in sterile physiological solutions such as 0.9% sodium chloride or 5% glucose.[2][9] A common concentration for infusion is 0.5 mg/mL.[4] It is recommended to prepare fresh solutions for each experiment. Infusion solutions are generally stable for up to 24 hours.[4][9][10]
Q3: What is the typical onset and duration of action of this compound following intravenous administration?
A3: Following intravenous injection, the pressor effect of Metaraminol typically begins within 1-2 minutes, with a peak effect observed around 10 minutes. The duration of action generally ranges from 20 to 60 minutes.[4][7]
Q4: Are there any known incompatibilities for this compound solutions?
A4: Metaraminol is compatible with most common IV fluids.[7] However, it is advisable to avoid mixing it directly with other drugs in the same syringe or infusion line unless compatibility has been established. Some sources suggest potential incompatibilities with atropine and furosemide.[7]
Data Presentation
Table 1: Dose-Response of this compound on Mean Arterial Pressure (MAP) in a Miniature Pig Model of Septic Shock
| Metaraminol Infusion Rate (µg/kg/min) | Mean Dose to Maintain MAP ≥ 65 mmHg (µg/kg/min) |
| Initial Dose | 1.0 |
| Titrated Dose | 3.00 ± 1.73 |
Data adapted from a study in a miniature pig model of septic shock.[1]
Table 2: Comparative Dosages of Metaraminol and Norepinephrine to Achieve a Target MAP
| Vasopressor | Mean Dose (µg/kg/min) | Median Dose Equivalence Ratio (Metaraminol:Norepinephrine) |
| Metaraminol | 3.00 | \multirow{2}{*}{~6:1 to 7:1} |
| Norepinephrine | 0.38 |
Data derived from a septic shock model in miniature pigs.[1]
Table 3: Effective Doses (ED) of Metaraminol Infusion for Preventing Spinal-Induced Hypotension in a Clinical Setting
| Parameter | Infusion Rate (µg/kg/min) | 95% Confidence Interval |
| ED50 | 0.64 | 0.04 - 1.00 |
| ED90 | 2.00 | 1.58 - 2.95 |
Data from a study in patients undergoing Caesarean delivery with spinal anesthesia.[11]
Experimental Protocols
Protocol 1: Assessment of Pressor Response to this compound in a Rat Model
This protocol provides a general framework. Specifics should be optimized for your experimental setup and approved by the relevant institutional animal care and use committee.
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (250-300 g).
- Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). Confirm depth of anesthesia by absence of pedal withdrawal reflex.
- Surgical Preparation:
- Perform a tracheotomy to ensure a patent airway.
- Catheterize the carotid artery with a polyethylene catheter filled with heparinized saline (10 IU/mL) for direct measurement of arterial blood pressure.
- Catheterize the jugular vein for intravenous administration of this compound.
2. Hemodynamic Monitoring:
- Connect the arterial catheter to a pressure transducer coupled to a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
- Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.
3. Drug Administration:
- Prepare a stock solution of this compound in sterile 0.9% saline.
- Administer bolus injections of increasing doses of Metaraminol (e.g., 1, 3, 10, 30 µg/kg) intravenously.
- Allow blood pressure to return to baseline between doses.
- For infusion studies, administer a continuous infusion at varying rates (e.g., 1-10 µg/kg/min) using a syringe pump.
4. Data Analysis:
- Measure the peak change in mean arterial pressure from baseline for each bolus dose.
- For infusions, determine the steady-state change in mean arterial pressure at each infusion rate.
- Construct a dose-response curve by plotting the change in MAP against the logarithm of the Metaraminol dose.
Mandatory Visualizations
Caption: Direct signaling pathway of Metaraminol via the α1-adrenergic receptor.
References
- 1. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phebra.com [phebra.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. litfl.com [litfl.com]
- 5. Proceedings: Effect of tricyclic antidepressants on the cardiovascular responses of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Metaraminol (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. safercare.vic.gov.au [safercare.vic.gov.au]
- 11. Frontiers | A Randomized Double-Blinded Dose-dependent Study of Metaraminol for Preventing Spinal-Induced Hypotension in Caesarean Delivery [frontiersin.org]
Technical Support Center: Troubleshooting Tachyphylaxis with Prolonged Metaraminol Tartrate Infusion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed during prolonged Metaraminol tartrate infusion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Metaraminol is a potent sympathomimetic amine that functions as a vasopressor, increasing blood pressure.[1][2] Its mechanism of action is twofold:
-
Direct Action: It is a direct agonist of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1][2]
-
Indirect Action: It also acts indirectly by stimulating the release of norepinephrine from sympathetic nerve endings, which in turn activates adrenergic receptors.[1][2]
Q2: What is tachyphylaxis and why does it occur with Metaraminol infusion?
Tachyphylaxis is the rapid development of tolerance to the effects of a drug after repeated administration.[3] With prolonged Metaraminol infusion, a diminishing pressor response is observed. This is attributed to two primary mechanisms:
-
Depletion of Norepinephrine Stores: The indirect action of Metaraminol relies on the release of endogenous norepinephrine. Continuous stimulation can deplete these vesicular stores, reducing the indirect sympathomimetic effect.[1][3]
-
α1-Adrenergic Receptor Desensitization: Prolonged activation of α1-adrenergic receptors can lead to their desensitization, a process involving receptor phosphorylation, uncoupling from its G-protein, and internalization, rendering them less responsive to stimulation.
Q3: How quickly does tachyphylaxis to Metaraminol develop?
The onset of tachyphylaxis can vary depending on the experimental model and infusion protocol. Some clinical observations suggest that a diminished response can occur after prolonged administration, and a switch to a different vasopressor may be necessary.[1] While there is no definitive timeline from the provided search results, tachyphylaxis to indirect sympathomimetics can develop rapidly.[3]
Q4: Is tachyphylaxis to Metaraminol more or less pronounced than with other vasopressors?
Evidence suggests that tachyphylaxis to Metaraminol may be less of an issue compared to other indirect-acting sympathomimetics like ephedrine.[3] However, compared to direct-acting agonists like norepinephrine, the tachyphylaxis due to norepinephrine store depletion is a unique characteristic of Metaraminol.
Troubleshooting Guides
Problem 1: Loss of Pressor Response During Prolonged Metaraminol Infusion
-
Symptom: Increasing doses of Metaraminol are required to maintain the target blood pressure, or the maximum effective dose is reached with a suboptimal response.
-
Potential Cause 1: Norepinephrine Depletion. The indirect sympathomimetic effect of Metaraminol is exhausted.
-
Troubleshooting:
-
Switch to a direct-acting α1-adrenergic agonist, such as norepinephrine or phenylephrine, which does not rely on endogenous norepinephrine stores.
-
If the experimental design allows, a "drug holiday" from Metaraminol may help replenish norepinephrine stores, though the timeframe for this is not well-established.
-
-
-
Potential Cause 2: α1-Adrenergic Receptor Desensitization. The receptors themselves have become unresponsive.
-
Troubleshooting:
-
Consider switching to a vasopressor with a different mechanism of action, such as vasopressin, which acts on V1 receptors.
-
Investigate the cellular mechanisms of desensitization in your experimental model (see Experimental Protocols section).
-
-
Problem 2: High Variability in the Onset of Tachyphylaxis Between Experiments
-
Symptom: The time to onset and the rate of development of tachyphylaxis are inconsistent across different experimental subjects or preparations.
-
Potential Cause 1: Differences in Endogenous Norepinephrine Stores. Baseline levels of norepinephrine may vary between subjects.
-
Troubleshooting:
-
Ensure a consistent "washout" period for any pre-experimental drugs that might affect catecholamine levels.
-
Standardize experimental conditions that can influence sympathetic tone, such as temperature and stress.
-
-
-
Potential Cause 2: Genetic or Phenotypic Variability in Receptor Expression and Signaling. Differences in the expression levels of α1-adrenergic receptors, G-protein coupled receptor kinases (GRKs), or β-arrestins can affect the rate of desensitization.
-
Troubleshooting:
-
Use genetically homogenous animal strains if possible.
-
Characterize the expression levels of key signaling proteins in your experimental model.
-
-
Data Presentation
Table 1: Clinical Infusion Parameters for Metaraminol
| Parameter | Value | Reference |
| Bolus Dose (Adult) | 0.5 - 1 mg every 2-5 minutes | [1] |
| Continuous Infusion Rate (Adult) | 0.5 - 10 mg/hour | [1] |
| Maximum Reported Infusion Rate | Up to 0.3 mg/kg/hour | [1] |
| Infusion Stability at Room Temperature | Up to 24 hours | [1] |
Table 2: Dose Equivalence of Metaraminol and Norepinephrine
| Study | Median Conversion Ratio (Metaraminol:Norepinephrine) | Interquartile Range (IQR) | Reference |
| Costa-Pinto et al. (2024) | 12.5:1 | 7.5–20.0 | [4] |
Note: There is significant variance in dose equivalence, and conversion-associated hypotension can be common.
Experimental Protocols
Protocol 1: In Vitro Model of Tachyphylaxis in Isolated Arteries (Adapted from studies on other α1-agonists)
This protocol describes a method to induce and quantify tachyphylaxis to an α1-adrenergic agonist in isolated arterial rings, a common ex vivo model for studying vascular reactivity.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
Norepinephrine (as a control direct-acting agonist)
-
Data acquisition system
Methodology:
-
Preparation: Mount arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Allow rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Initial Dose-Response Curve: Generate a cumulative concentration-response curve for Metaraminol by adding increasing concentrations of the drug to the organ bath and recording the contractile force.
-
Induction of Tachyphylaxis: After washing out the drug and allowing the tissue to return to baseline, incubate the arterial rings with a submaximal concentration of Metaraminol for a prolonged period (e.g., 2-4 hours).
-
Second Dose-Response Curve: Following the incubation period and a washout phase, generate a second cumulative concentration-response curve for Metaraminol.
-
Data Analysis: Compare the EC50 (concentration producing 50% of the maximal response) and the maximal response (Emax) of the first and second dose-response curves. A rightward shift in the EC50 and/or a decrease in the Emax indicates the development of tachyphylaxis.
Protocol 2: Quantifying α1-Adrenergic Receptor Internalization in Cell Culture (General Protocol)
This protocol outlines a method to visualize and quantify agonist-induced internalization of α1-adrenergic receptors in cultured cells.
Materials:
-
Cultured cells expressing α1-adrenergic receptors (e.g., HEK293, vascular smooth muscle cells)
-
Fluorescently labeled α1-adrenergic receptor antagonist (e.g., a fluorescent derivative of prazosin) or cells expressing a fluorescently tagged receptor.
-
This compound
-
Confocal microscope or high-content imaging system
-
Image analysis software
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Labeling (if using a fluorescent antagonist): Incubate cells with the fluorescently labeled antagonist at a concentration sufficient to label the surface receptors.
-
Stimulation: Treat the cells with Metaraminol at a relevant concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Imaging: Acquire images of the cells using a confocal microscope.
-
Data Analysis: Quantify the internalization of the receptor by measuring the fluorescence intensity within intracellular vesicles compared to the plasma membrane. An increase in intracellular fluorescence over time indicates receptor internalization.
Mandatory Visualizations
References
Preventing Metaraminol tartrate extravasation and tissue injury in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and managing metaraminol tartrate extravasation and subsequent tissue injury in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound extravasation and why is it a concern in animal studies?
A1: this compound extravasation is the accidental leakage of the drug from the intended intravenous or subcutaneous administration site into the surrounding tissue. Metaraminol is a potent alpha-1 adrenergic receptor agonist, which causes intense vasoconstriction.[1] If it extravasates, this localized vasoconstriction can severely restrict blood flow to the affected area, leading to ischemia (lack of oxygen), tissue hypoxia, and potentially progressing to necrosis (tissue death) and sloughing of the skin.[2][3] While severe extravasation injuries with metaraminol are considered rare compared to other vasopressors like norepinephrine, they can still compromise animal welfare and introduce significant variability in experimental results.[4]
Q2: What is the underlying mechanism of tissue injury from metaraminol extravasation?
A2: The primary mechanism of injury is intense, localized vasoconstriction mediated by the stimulation of alpha-1 adrenergic receptors on vascular smooth muscle. This leads to a cascade of events:
-
Reduced Blood Flow: Arterial constriction dramatically decreases blood supply to the tissue.
-
Ischemia and Hypoxia: The lack of blood flow results in an insufficient supply of oxygen and nutrients to the cells.
-
Cellular Damage and Death: Prolonged ischemia leads to cellular damage, inflammation, and ultimately, necrotic cell death.
Metaraminol also has indirect effects by stimulating the release of norepinephrine from nerve endings, which can further potentiate the vasoconstrictive effect at the site of leakage.[1]
Q3: What are the early clinical signs of metaraminol extravasation in animals?
A3: Early detection is critical to mitigating tissue damage. Researchers should closely monitor the administration site for the following signs:
-
Blanching or Pallor: The skin around the injection site may appear pale or white due to intense vasoconstriction.[2]
-
Coolness to the Touch: The affected area may feel colder than the surrounding tissue due to reduced blood flow.
-
Swelling or Edema: Fluid may accumulate in the area, causing noticeable swelling.[5]
-
Pain Response: The animal may show signs of pain upon palpation of the site, such as withdrawal, vocalization, or increased agitation.
-
Increased Infusion Pressure: If using an infusion pump, an alarm indicating high pressure may be triggered.
Q4: Are there established antidotes for metaraminol extravasation?
A4: While there is no single FDA-approved antidote specifically for metaraminol extravasation, the principles of treating vasopressor extravasation apply. The most well-documented antidote for extravasation of alpha-adrenergic agonists (like norepinephrine and phenylephrine) is phentolamine .[6] Phentolamine is a non-selective alpha-adrenergic antagonist that directly counteracts the vasoconstriction caused by metaraminol.[6] Alternative treatments reported in veterinary case studies for other vasopressors include topical nitroglycerin and subcutaneous terbutaline , which promote vasodilation through different mechanisms.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Suspected Extravasation | - Catheter dislodgement- Incorrect catheter placement- Fragile vasculature | 1. Stop the infusion immediately. [2]2. Leave the catheter in place initially and attempt to aspirate any residual drug from the site.[2]3. Administer an antidote like phentolamine through the existing catheter or via subcutaneous infiltration into the affected area (see Protocol 2).4. Elevate the affected limb to aid in reducing edema.[2]5. Apply warm compresses to encourage vasodilation and dispersal of the drug. Avoid cold compresses , as they can exacerbate vasoconstriction.[2] |
| Unexpectedly Severe Tissue Necrosis | - High concentration or large volume of extravasated drug- Delayed intervention- Animal's compromised health status (e.g., hypotension, dehydration) | - Review and optimize drug concentration and infusion protocols.- Ensure diligent monitoring during administration for early detection.- Consider surgical debridement of necrotic tissue once the lesion is stable to promote healing.- Document the extent of injury and refine the experimental endpoint criteria. |
| Variable Injury Severity Between Animals | - Inconsistent volume of extravasation- Differences in animal size, age, or underlying health- Variation in time to detection and intervention | - Standardize catheter placement and securing techniques.- Ensure consistent monitoring schedules for all animals.- Record detailed observations for each animal to identify potential confounding factors.- Increase sample size to account for biological variability. |
Experimental Protocols & Data
Signaling Pathway of Metaraminol-Induced Vasoconstriction
Metaraminol, as an alpha-1 adrenergic agonist, binds to its G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This initiates a signaling cascade resulting in smooth muscle contraction and vasoconstriction.
Caption: Alpha-1 adrenergic signaling cascade initiated by metaraminol.
Experimental Workflow for Studying Extravasation Injury
This diagram outlines a typical workflow for an animal study designed to evaluate metaraminol extravasation and the efficacy of potential treatments.
Caption: General experimental workflow for extravasation studies.
Protocol 1: Induction of Metaraminol-Induced Tissue Injury (Rodent Model)
This is a generalized protocol based on methodologies for other vasopressors and early metaraminol studies. Researchers must adapt it and obtain IACUC approval.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Administer sodium amytal (9 mg per 100 g body weight) or isoflurane to achieve a surgical plane of anesthesia.[9]
-
Site Preparation: Shave a small area on the dorsal midline of the rat.
-
Drug Preparation: Prepare this compound solution in sterile saline. Based on early studies, a single subcutaneous dose of 1-2 mg was sufficient to cause systemic and local effects in rats.[9] For extravasation modeling, a lower dose (e.g., 0.1-0.5 mg) in a small volume (e.g., 50-100 µL) is recommended to localize the effect.
-
Extravasation Induction: Using a fine-gauge needle (e.g., 27G or 30G), administer the metaraminol solution intradermally or subcutaneously into the prepared site.
-
Control Group: Administer an equivalent volume of sterile saline to a separate group of animals.
-
Monitoring and Assessment:
-
Measure the lesion size (length and width) using calipers at regular intervals (e.g., 1, 4, 24, 48 hours).
-
Document the appearance of the site (color, presence of edema, necrosis) with high-resolution photography.
-
At the experimental endpoint, euthanize the animal and collect the full-thickness skin lesion for histopathological analysis (H&E staining) to assess for necrosis, inflammation, and vascular changes.
-
Protocol 2: Phentolamine Treatment of Metaraminol Extravasation
This protocol is adapted from established treatments for norepinephrine extravasation.[6]
-
Induce Extravasation: Follow steps 1-5 from Protocol 1.
-
Treatment Groups:
-
Group A (Phentolamine): At a predetermined time post-extravasation (e.g., 30 minutes), infiltrate the area with phentolamine.
-
Group B (Control): Infiltrate the area with an equivalent volume of sterile saline.
-
-
Phentolamine Preparation: Dilute phentolamine in sterile saline to a final concentration of 0.5 mg/mL. A common veterinary dose is 5-10 mg diluted in 10-15 mL of saline.[6][10] For a rodent model, the volume would be scaled down significantly (e.g., 0.1-0.2 mg in 200-400 µL).
-
Administration: Using a fine-gauge needle, make multiple small subcutaneous injections of the phentolamine solution around and directly into the blanched area.
-
Monitoring and Assessment: Follow step 7 from Protocol 1. Compare lesion development, size, and histopathological scores between the phentolamine and saline control groups.
Quantitative Data Summary
Direct quantitative data from controlled animal studies on metaraminol extravasation is limited. The tables below summarize available data on metaraminol dosing from a systemic study and clinical outcomes from norepinephrine extravasation in veterinary patients, which can provide context.
Table 1: Metaraminol Dosing and Effects in a Rat Systemic Administration Study
| Animal Model | Administration Route | Dose | Observed Effects | Reference |
| Sprague-Dawley Rat | Subcutaneous (Acute) | 1-2 mg (single dose) | Mottled kidneys (congestion/ischemia), systemic distress | [9] |
| Sprague-Dawley Rat | Subcutaneous (Chronic) | 0.5 mg (3x daily) | Transient systemic distress, initial body weight decrease | [9] |
Table 2: Treatment and Outcomes of Norepinephrine (NE) Extravasation in Canine Patients (Case Reports)
| Treatment Administered | Dose / Application | Animal Species | Outcome | Reference(s) |
| Phentolamine | 10 mg in 10 mL saline, infiltrated subcutaneously | Dog | Rapid improvement in skin color ("blanched" to "pink"); eventual healing with a small crust. | [6][10] |
| Terbutaline & Nitroglycerin | Terbutaline (SC infiltration) + Nitroglycerin (topical ointment) | 3 Dogs | Successful management of tissue injury. | [7][8] |
| Supportive Care Only | Warm compress, discontinuation of infusion | Dogs & Cat | Variable; some healed with supportive care, while others developed severe necrosis. | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. traumayellow.com [traumayellow.com]
- 3. Ischemic necrosis due to administration of metaraminol. Report of a case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Phentolamine Infusion for the Treatment of Norepinephrine Extravasation in a Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of injectable subcutaneous terbutaline and topical nitroglycerin ointment in the treatment of peripheral vasopressor extravasation in 3 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Production of Renal and Vascular Lesions with Metaraminol | MDedge [mdedge.com]
- 10. Phentolamine Infusion for the Treatment of Norepinephrine Extravasation in a Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Sources of experimental variability in Metaraminol tartrate studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metaraminol tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and other challenges you may encounter during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound is a sympathomimetic amine with a dual mechanism of action.[1][2][3] It acts as a potent vasoconstrictor primarily by stimulating α1-adrenergic receptors, leading to an increase in both systolic and diastolic blood pressure.[4][5] It also has an indirect effect by triggering the release of norepinephrine from its storage sites in sympathetic nerve endings.[2][3][5] At higher doses, it may also exhibit mild β1-adrenergic agonist effects, resulting in a positive inotropic effect on the heart.[3][5]
Q2: What are the recommended storage and stability conditions for this compound?
This compound should be stored at temperatures below 25°C and protected from light.[1][5] Infusion solutions are generally stable for up to 24 hours.[1][5] For long-term storage of stock solutions for research purposes, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[6] Always refer to the manufacturer's specific instructions for detailed storage information.[7]
Q3: What are the known drug interactions that could affect my experimental results?
Several drug interactions can potentiate or antagonize the effects of Metaraminol. Monoamine Oxidase Inhibitors (MAOIs) and tricyclic antidepressants can enhance its pressor effect, potentially leading to a hypertensive crisis.[1][8][9] Concurrent use with digoxin may increase the risk of ectopic arrhythmias.[1][8] Beta-blockers can decrease its therapeutic efficacy.[4] It is crucial to review all co-administered compounds in your experimental design to avoid confounding results.
Q4: Can tachyphylaxis occur with repeated administration of Metaraminol?
Yes, tachyphylaxis, a rapid decrease in response to a drug following repeated doses, can occur with prolonged use of Metaraminol.[2][5] This is thought to be due to the depletion of norepinephrine stores from sympathetic nerve endings, which is a key part of its indirect mechanism of action.[5] When designing long-term experiments, it is important to consider the potential for developing tachyphylaxis.
Troubleshooting Guides
Inconsistent Vasopressor Response in Animal Models
Problem: Significant variability in blood pressure response is observed between individual animals or in the same animal over time.
| Potential Cause | Troubleshooting Steps |
| Route of Administration | Intramuscular (i.m.) administration is known to have a very unpredictable effect compared to intravenous (i.v.) bolus or infusion.[10] Whenever possible, use i.v. administration for more consistent results. |
| Anesthetic Agent | The choice of anesthetic can influence the vasodilatory state and autonomic reflexes. Ensure the same anesthetic protocol is used consistently across all experimental groups. |
| Volume Status | Hypotension due to uncorrected hypovolemia will lead to a blunted response to Metaraminol.[5] Ensure adequate fluid resuscitation before and during the experiment. |
| Norepinephrine Depletion | Prolonged or frequent dosing can lead to tachyphylaxis due to norepinephrine depletion.[2][5] Consider the dosing interval and total duration of the experiment. Allow for sufficient recovery time between doses if possible. |
| Acid-Base Status | Severe acidosis can impair the response to catecholamines. Monitor and maintain physiological pH in your animal model. |
Variability in In Vitro Cell-Based Assays
Problem: Inconsistent results in cell-based assays measuring the effect of Metaraminol on signaling pathways or cell viability.
| Potential Cause | Troubleshooting Steps |
| Cell Line and Receptor Expression | The density of α1-adrenergic receptors can vary between cell lines and even with passage number. Regularly characterize receptor expression levels in your chosen cell line. |
| Drug Preparation and Dilution | Metaraminol solutions should be prepared fresh for each experiment.[6] Use a consistent, high-quality solvent. Glucose 5% is a preferred diluent for in vivo infusions, but for in vitro studies, ensure compatibility with your cell culture medium.[5][11] |
| Assay Protocol | The MTT assay, commonly used for cell viability, relies on mitochondrial activity which can be influenced by various factors.[12] Ensure consistent cell seeding density, incubation times, and reagent concentrations. |
| Presence of Sulfites | Some commercial preparations of Metaraminol contain sodium metabisulfite as a preservative.[1][2][5] This could potentially interfere with certain cellular assays. Consider using a sulfite-free formulation if available and appropriate for your experimental question. |
Challenges in Analytical Quantification
Problem: Poor recovery or inconsistent measurements of Metaraminol in biological samples.
| Potential Cause | Troubleshooting Steps |
| Extraction Method | Standard basic extraction or cation exchange/reversed-phase solid-phase extraction techniques can result in poor recovery (<50%) of Metaraminol.[13][14][15] |
| Recommended Extraction Protocol | An extractive acetylation method has been shown to provide good recovery (>90%).[13][14][15] This involves derivatizing the analyte for better extraction and detection. |
| Analytical Technique | Gas chromatography-mass spectrometry (GC-MS) is a reliable method for the detection and quantification of Metaraminol.[13][14][15] |
| Internal Standard | The use of an appropriate internal standard, such as norphenylephrine, is crucial for accurate quantification.[13][14] |
Experimental Protocols
Protocol 1: Intravenous Infusion in a Rodent Model of Hypotension
-
Animal Preparation: Anesthetize the rodent using a consistent protocol (e.g., isoflurane). Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Induction of Hypotension: Induce hypotension to a target mean arterial pressure (MAP) using a controlled hemorrhage or administration of a vasodilator.
-
Metaraminol Preparation: Prepare a fresh infusion of this compound in 5% dextrose solution to a final concentration of 0.5 mg/mL.[5]
-
Administration: Start the infusion at a rate of 0.05 mg/kg/h and titrate every 1-2 minutes to achieve the desired MAP.[1]
-
Monitoring: Continuously monitor MAP, heart rate, and other relevant physiological parameters.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Direct signaling pathway of Metaraminol via the α1-adrenergic receptor.
References
- 1. litfl.com [litfl.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Metaraminol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 9. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A comparative study of three different methods of administering metaraminol during spinal anaesthesia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of analytical methods for the detection of metaraminol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Metaraminol-Induced Bradycardia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bradycardia induced by metaraminol in research animals.
Frequently Asked Questions (FAQs)
Q1: Why does metaraminol cause bradycardia?
A1: Metaraminol primarily acts as a potent alpha-1 adrenergic receptor agonist, leading to peripheral vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure. This rise in blood pressure is detected by baroreceptors, which triggers a reflex increase in vagal tone to the heart, resulting in a decreased heart rate, known as reflex bradycardia.[1][2] Metaraminol also has an indirect action, stimulating the release of norepinephrine from nerve endings, which further contributes to vasoconstriction.[2][3]
Q2: At what dose does metaraminol typically induce bradycardia?
A2: The dose of metaraminol that induces bradycardia can vary depending on the animal species, anesthetic regimen, and individual physiological conditions. However, bradycardia is a common dose-dependent side effect.[3] In horses, infusion rates of 4 µg/kg/min have been shown to reduce heart rate.[2] It is crucial to continuously monitor cardiovascular parameters during metaraminol administration to detect the onset of bradycardia.[4][5]
Q3: What are the first-line treatments for metaraminol-induced bradycardia?
A3: The first-line treatment for metaraminol-induced bradycardia is the administration of an anticholinergic agent, such as atropine or glycopyrrolate.[1] These drugs act as competitive antagonists of muscarinic acetylcholine receptors, thereby blocking the vagal input to the heart and increasing the heart rate.[6]
Q4: Are there alternatives to metaraminol for managing hypotension that are less likely to cause bradycardia?
A4: Yes, several alternatives can be considered. Norepinephrine is a potent vasopressor with both alpha- and beta-1 adrenergic effects, which can help maintain or increase heart rate while increasing blood pressure.[7][8][9] Phenylephrine is a pure alpha-1 agonist and will also likely cause reflex bradycardia, similar to metaraminol.[10][11][12] Dobutamine is primarily a beta-1 agonist that increases heart rate and contractility and can be used to manage hypotension, particularly if cardiac output is compromised.[13][14][15] The choice of alternative will depend on the specific experimental needs and the underlying cause of hypotension.
Troubleshooting Guide
Issue 1: Sudden and Severe Drop in Heart Rate After Metaraminol Administration
Question: I've administered a bolus/infusion of metaraminol, and the animal's heart rate has dropped significantly. What should I do?
Answer:
-
Stop or Reduce Metaraminol Administration: Immediately discontinue or significantly reduce the rate of metaraminol infusion.[16]
-
Administer an Anticholinergic: Administer a pre-calculated dose of an anticholinergic agent intravenously.
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and ECG.[4] An arterial line is recommended for accurate and continuous blood pressure monitoring during vasopressor infusion.[20]
-
Assess for Other Causes: Rule out other potential causes of bradycardia, such as deep anesthesia, hypothermia, or surgical stimulation.
Issue 2: Bradycardia Persists After Initial Anticholinergic Dose
Question: I've given a dose of atropine, but the bradycardia hasn't resolved or has only partially improved. What are the next steps?
Answer:
-
Repeat Anticholinergic Dose: A second dose of the anticholinergic may be administered, being careful not to exceed the maximum recommended dose for the species.[21]
-
Consider a Different Anticholinergic: If atropine was used initially, a switch to glycopyrrolate might be considered for its longer duration of action, or vice versa.
-
Evaluate for Tachyphylaxis: Prolonged or repeated use of metaraminol can lead to tachyphylaxis (reduced effectiveness) due to the depletion of norepinephrine stores. At this point, switching to a direct-acting vasopressor like norepinephrine may be more effective.[7][9]
-
Assess and Correct Underlying Issues: Ensure the animal is adequately ventilated and oxygenated. Check for and correct any electrolyte imbalances or severe acidosis.
Issue 3: Hypotension Develops After Treating Bradycardia
Question: I treated the bradycardia with an anticholinergic, and now the heart rate is up, but the blood pressure is dropping. What should I do?
Answer:
-
Fluid Bolus: Administer a crystalloid or colloid fluid bolus to address potential hypovolemia, which may have been unmasked after the heart rate increased.[5]
-
Reduce Anesthetic Depth: If the animal is under general anesthesia, reducing the concentration of the inhalant anesthetic can help to mitigate its vasodilatory effects.
-
Introduce an Alternative Vasopressor: If fluid therapy is insufficient, consider a vasopressor with a different mechanism of action.
Data Presentation
Table 1: Recommended Dosages for Management of Metaraminol-Induced Bradycardia
| Agent | Species | Dosage | Route | Notes |
| Atropine | Dog | 0.02 - 0.04 mg/kg[1] | IV, IM | Can be repeated every 3-5 minutes, up to a maximum of 3 mg total dose.[17] |
| Cat | 0.02 - 0.04 mg/kg | IV, IM | ||
| Pig | 1 mg (total dose)[22] | IV | Used to prevent bradycardia before induction. | |
| Mouse | 0.5 mg/kg[23] | IP | ||
| Glycopyrrolate | Dog | 0.005 - 0.01 mg/kg[1] | IV, IM | Slower onset, longer duration than atropine. |
| Cat | 0.01 mg/kg | IV, IM | ||
| Pig | 2-5 mcg/kg[24] | IV |
Table 2: Expected Hemodynamic Changes with Metaraminol and Interventions
| Animal Model | Metaraminol Administration | Expected Hemodynamic Effect | Intervention | Expected Outcome |
| Pig | Infusion: 1-3 µg/kg/min[7] | ↑ MAP, ↔︎ or ↓ HR | Norepinephrine (alternative) | ↑ MAP, ↑ HR |
| Horse | Infusion: 1-4 µg/kg/min[2] | ↑ SBP, ↑ MAP, ↑ DBP, ↓ HR, ↓ CO | - | - |
| Dog | Bolus or Infusion | ↑ BP, ↓ HR (reflex) | Glycopyrrolate (0.01 mg/kg IV) | ↑ HR, ↑ BP |
Experimental Protocols
Protocol 1: Induction and Management of Metaraminol-Induced Bradycardia in a Rat Model
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
Catheterize a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration.
-
-
Baseline Monitoring:
-
Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure (MAP).
-
Record a baseline electrocardiogram (ECG) to determine heart rate and rhythm.
-
Allow the animal to stabilize for at least 20 minutes before drug administration.
-
-
Metaraminol Administration:
-
Prepare a stock solution of metaraminol (e.g., 1 mg/mL).
-
Begin a continuous intravenous infusion of metaraminol at a starting rate of 1-2 µg/kg/min.
-
Gradually increase the infusion rate every 5-10 minutes until a target MAP is achieved or a significant decrease in heart rate (e.g., >20% from baseline) is observed.
-
-
Management of Bradycardia:
-
Once significant bradycardia is established, administer a bolus of atropine (0.04 mg/kg) or glycopyrrolate (0.01 mg/kg) through the venous catheter.
-
Continuously record cardiovascular parameters and observe the time to onset and magnitude of the heart rate increase.
-
-
Data Analysis:
-
Analyze the changes in heart rate and blood pressure from baseline, after metaraminol administration, and after anticholinergic treatment.
-
Visualizations
Caption: Metaraminol's signaling pathway leading to vasoconstriction and reflex bradycardia.
References
- 1. dvm360.com [dvm360.com]
- 2. litfl.com [litfl.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. emed.ie [emed.ie]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. Possible mechanisms of anti-cholinergic drug-induced bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Norepinephrine and metaraminol in septic shock: a comparison of the hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Comparison of arrhythmic doses of adrenaline, metaraminol, ephedrine and phenylephrine during isoflurane and halothant anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metaraminol and dobutamine for the treatment of hypotension associated with epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dobutamine-norepinephrine, but not vasopressin, restores the ventriculoarterial matching in experimental cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Randomized Double-Blinded Dose-dependent Study of Metaraminol for Preventing Spinal-Induced Hypotension in Caesarean Delivery [frontiersin.org]
- 17. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 21. Atropine sulfate for treatment of bradycardia in a patient with morbid obesity: what may happen when you least expect it - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reprocell.com [reprocell.com]
- 23. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. westernu.edu [westernu.edu]
Stability of Metaraminol tartrate in physiological buffer solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of metaraminol tartrate in physiological buffer solutions. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of available stability data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: this compound solutions should be stored protected from light. For diluted infusions, stability has been established for up to 24 hours at temperatures below 25°C.[1] One study demonstrated that metaraminol diluted in 0.9% sodium chloride to a concentration of 0.5 mg/mL (3 mg/6 mL) is stable for up to 378 days when stored at room temperature or under refrigeration.[2]
Q2: In which physiological buffers is this compound known to be stable?
A2: this compound is compatible and stable in common intravenous fluids such as 0.9% sodium chloride and 5% dextrose.[2] While specific quantitative studies on its stability in Phosphate Buffered Saline (PBS) are not extensively published in publicly available literature, its stability in saline suggests it is likely to be stable in PBS for typical short-term experimental durations. However, it is always recommended to perform a preliminary stability assessment for your specific experimental conditions.
Q3: What is the primary degradation pathway for this compound?
A3: The degradation of a precursor to metaraminol has been shown to occur via a retro-Henry reaction, which would suggest that metaraminol itself may be susceptible to similar cleavage, yielding precursors like 3-benzyloxybenzaldehyde and nitroethane under certain conditions.[3]
Q4: What are the known impurities and degradation products of this compound?
A4: Several potential impurities and degradation products have been identified. These include stereoisomers and related substances such as (1R,2R)-1-(m-Hydroxyphenyl)-2-amino-1-propanol and 2-Amino-1-(3-(benzyloxy)phenyl)propan-1-ol.[4] A specific degradation impurity has been identified as (2R,3R,6R,7R)-6,7-dihydroxy-2-(3-hydroxyphenyl)-3-methyl-1,4-oxazocane-5,8-dione.[5]
Q5: How does pH affect the stability of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid loss of metaraminol concentration in solution. | 1. Photodegradation: Exposure to light can accelerate degradation. 2. pH Shift: The pH of the buffer may have shifted outside the optimal stability range. 3. Oxidation: Presence of oxidizing agents or exposure to air. 4. Incompatible container material: Adsorption to the container surface. | 1. Protect solutions from light by using amber vials or covering containers with aluminum foil. 2. Verify the pH of your buffer before and after the addition of metaraminol. Ensure the buffer has sufficient capacity. 3. Use de-gassed buffers and consider working under an inert atmosphere (e.g., nitrogen) for long-term studies. 4. Use low-protein binding containers and conduct a preliminary study to check for adsorption. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation: The new peaks could be degradation products. 2. Contamination: Contamination from glassware, solvents, or other reagents. 3. Excipient interference: If using a formulated product, excipients may be interfering. | 1. Conduct forced degradation studies (see Experimental Protocols) to tentatively identify degradation peaks. 2. Ensure meticulous cleaning of all labware and use high-purity solvents and reagents. 3. Analyze a placebo (solution with all components except metaraminol) to identify any interfering peaks. |
| Poor reproducibility of stability data. | 1. Inconsistent storage conditions: Fluctuations in temperature or light exposure. 2. Inaccurate sample preparation: Errors in dilution or concentration measurement. 3. Analytical method variability: Inconsistent HPLC performance. | 1. Use calibrated and temperature-controlled storage chambers. Standardize light exposure conditions. 2. Use calibrated pipettes and balances. Prepare all samples in a consistent manner. 3. Regularly check the performance of your HPLC system (e.g., system suitability tests) to ensure consistent results. |
Data Presentation
Table 1: Stability of Metaraminol (0.5 mg/mL) in 0.9% Sodium Chloride in Pre-filled Syringes
| Storage Condition | Timepoint (Days) | Remaining Concentration (%) |
| Room Temperature | 378 | 95.4 ± 0.4 |
| Refrigerated | 378 | 95.4 ± 0.4 |
| Frozen (defrosted immediately before analysis) | 315 | < 95 |
| Frozen (defrosted 7 days before analysis) | 378 | < 95 |
Data adapted from a study on the feasibility and stability of metaraminol in pre-filled syringes.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on published methods for the analysis of metaraminol.[10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol and 0.03% sodium hexanesulfonate in water (20:80 v/v), with the pH of the aqueous component adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 272 nm for content determination, 220 nm for related substances.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the desired physiological buffer.
-
Dilute the stock solution to the desired concentration for analysis.
-
Inject the sample into the HPLC system.
-
The retention time and peak area of metaraminol are used to determine its concentration.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[11][12][13][14][15]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature, withdrawing aliquots at specified time points.
-
Neutralize each aliquot with 0.1 M HCl and dilute with mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at specified time points, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in the desired buffer and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling cascade initiated by metaraminol.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and mechanism study of the spontaneous, solvent- and base-catalyzed degradation of the precursor of the β-nitro alcohol metaraminol by combining HPLC/electronic circular dichroism/theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. medcraveonline.com [medcraveonline.com]
- 12. sgs.com [sgs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Poor Recovery of Metaraminol from Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Metaraminol from biological matrices such as plasma, urine, and whole blood.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery of Metaraminol from my plasma/urine samples?
Poor recovery of Metaraminol is a common issue and can be attributed to several factors. Metaraminol is a polar compound, which can make it challenging to efficiently extract from aqueous biological matrices using traditional methods. Studies have shown that routine basic liquid-liquid extraction (LLE) or standard cation exchange/reversed-phase solid-phase extraction (SPE) techniques can result in recoveries below 50%[1]. The presence of endogenous interferents and the high protein binding of some drugs can also contribute to low recovery[2]. Furthermore, the choice of extraction solvent, pH, and the specific SPE sorbent are critical parameters that must be optimized.
Q2: What are the most common methods for extracting Metaraminol from biological samples?
The primary methods for Metaraminol extraction are:
-
Protein Precipitation (PPT): A straightforward method to remove proteins from plasma or serum, but it may not effectively remove other interferences and can lead to ion suppression in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): A common technique, but its efficiency for a polar compound like Metaraminol is highly dependent on the choice of an appropriate organic solvent and careful pH control of the aqueous phase.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT and LLE. However, the selection of the correct sorbent and optimization of the wash and elution steps are crucial for achieving high recovery.
-
Extractive Acetylation: This derivatization technique has been shown to significantly improve the recovery of Metaraminol, achieving over 90% recovery from aqueous samples, particularly for GC-MS analysis[1].
Q3: Can Metaraminol degrade during sample storage or preparation?
Metaraminol is relatively stable in prepared solutions, with infusions being stable for up to 24 hours[3][4]. However, like many catecholamine-like structures, it can be susceptible to oxidation, especially at non-optimal pH values or in the presence of certain metal ions. It is crucial to store biological samples at -80°C and to minimize freeze-thaw cycles. During sample preparation, using antioxidants and maintaining appropriate pH can help prevent degradation.
Q4: Are there any known metabolites of Metaraminol that I should be aware of?
Current research suggests that Metaraminol is not extensively metabolized and is not susceptible to breakdown by common enzymes like COMT or MAO[2]. Studies involving horse liver microsomes did not show any apparent biotransformation products[1]. However, it's possible that conjugates, such as glucuronides, could be formed. If you suspect the presence of conjugated metabolites, an enzymatic hydrolysis step may be necessary.
Troubleshooting Guides
Poor Recovery with Solid-Phase Extraction (SPE)
Problem: Low or inconsistent recovery of Metaraminol using SPE.
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent Chemistry | Metaraminol is a polar, basic compound. Consider using a mixed-mode cation exchange sorbent. Standard reversed-phase (e.g., C18) or cation exchange alone may yield low recovery (<50%)[1]. |
| Suboptimal Sample pH | Adjust the pH of your sample to at least 2 pH units below the pKa of Metaraminol (pKa ≈ 9.8) to ensure it is fully protonated and can bind effectively to a cation exchange sorbent. |
| Improper Conditioning/Equilibration | Ensure the sorbent bed is properly activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer at the appropriate pH before loading the sample. Do not let the sorbent dry out between these steps. |
| Inefficient Elution | The elution solvent must be strong enough to disrupt the interaction between Metaraminol and the sorbent. For a cation exchange mechanism, this typically involves using a basic modifier (e.g., ammonium hydroxide in methanol) in the elution solvent. |
| Sample Overload | Exceeding the capacity of the SPE cartridge will lead to breakthrough and loss of analyte. If high concentrations are expected, consider using a larger cartridge or diluting the sample. |
| Flow Rate Too High | A high flow rate during sample loading can prevent efficient binding. A slower flow rate allows for better interaction between the analyte and the sorbent. |
Poor Recovery with Liquid-Liquid Extraction (LLE)
Problem: Low recovery of Metaraminol using LLE.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | As a polar molecule, Metaraminol is not efficiently extracted by non-polar solvents. Consider using more polar, water-immiscible organic solvents. |
| Incorrect pH of Aqueous Phase | To extract the basic Metaraminol into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (pKa ≈ 9.8) to ensure it is in its neutral, un-ionized form. |
| Insufficient Mixing | Ensure thorough mixing (e.g., vortexing) of the aqueous and organic phases to maximize the surface area for extraction. |
| Emulsion Formation | Emulsions can trap the analyte and lead to poor recovery. Centrifugation can help to break emulsions. Adding salt ("salting out") to the aqueous phase can also reduce emulsion formation and improve extraction efficiency. |
| Analyte Back-Extraction | If the pH of the organic phase changes during extraction, the analyte may partition back into the aqueous phase. Ensure the pH remains stable. |
Issues with Protein Precipitation (PPT)
Problem: Low recovery, ion suppression, or inconsistent results after PPT.
| Potential Cause | Troubleshooting Step |
| Analyte Co-precipitation | Metaraminol may be trapped within the precipitated protein pellet. Optimize the ratio of precipitating solvent (e.g., acetonitrile or methanol) to the sample. A 3:1 or 4:1 ratio is a common starting point. |
| Incomplete Protein Removal | Insufficient mixing or incubation time can lead to incomplete precipitation, resulting in a "fluffy" pellet that is difficult to separate from the supernatant. Ensure adequate vortexing and consider a short incubation at a low temperature (e.g., -20°C). |
| Ion Suppression in LC-MS/MS | PPT is a non-selective sample preparation technique. The resulting supernatant may contain high levels of phospholipids and other endogenous components that can interfere with the ionization of Metaraminol. Consider a post-precipitation clean-up step like SPE or LLE. |
| Analyte Solubility in Supernatant | Ensure that Metaraminol is soluble in the final solvent mixture after precipitation. If using a high percentage of a non-polar organic solvent, the polar Metaraminol may precipitate out of the solution. |
Quantitative Data Summary
| Extraction Method | Matrix | Recovery Rate | Reference |
| Basic Liquid-Liquid Extraction | Aqueous Solution | < 50% | [1] |
| Cation Exchange/Reversed-Phase SPE | Aqueous Solution | < 50% | [1] |
| Extractive Acetylation with GC-MS | Aqueous Solution | > 90% | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent if necessary.
Protocol 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibration: Pass 1 mL of an appropriate acidic buffer (e.g., 100 mM phosphate buffer, pH 6.0) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Pre-treat the sample by diluting it with the equilibration buffer. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash with 1 mL of the equilibration buffer to remove polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution: Elute Metaraminol with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 3: Extractive Acetylation for GC-MS Analysis
This protocol is adapted from a published method for Metaraminol analysis in horse urine[1].
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 0.5 mL of a saturated potassium carbonate solution.
-
Add 100 µL of acetic anhydride and 3 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Visualizations
Caption: General workflows for sample preparation techniques.
Caption: Troubleshooting logic for poor Metaraminol recovery.
References
Adjusting Metaraminol infusion rates to avoid excessive hypertension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metaraminol infusions in experimental settings. The information aims to ensure the safe and effective use of Metaraminol, with a specific focus on preventing and managing excessive hypertension.
Troubleshooting Guide: Managing Excessive Hypertension During Metaraminol Infusion
This guide addresses specific issues that may arise during Metaraminol administration.
Q1: The subject's blood pressure is rapidly rising above the target range after initiating the Metaraminol infusion. What immediate actions should be taken?
A1: An excessive vasopressor response to Metaraminol can lead to a prolonged and dangerous increase in blood pressure.[1] Immediate action is critical.
-
Action: Immediately stop the Metaraminol infusion.
-
Rationale: Metaraminol has a relatively rapid onset of action of 1-2 minutes and a duration of action that can last from 20 to 60 minutes.[2] Halting the infusion is the first step to prevent further increases in blood pressure.
-
Follow-up: Continuously monitor the subject's blood pressure and heart rate.[3] Due to its duration of action, blood pressure may remain elevated for a period even after stopping the infusion.[1] Do not restart the infusion until blood pressure has returned to the target range and the protocol for managing hypertension has been followed. Consider restarting at a lower infusion rate.
Q2: We have stopped the infusion due to hypertension, but the subject's blood pressure remains significantly elevated. What is the next step?
A2: If hypertension persists, further intervention may be necessary.
-
Action: Be prepared to administer a short-acting vasodilator as per your experimental protocol. The choice of agent will depend on your specific research model and approved procedures.
-
Rationale: Metaraminol's prolonged effect may necessitate pharmacological intervention to counteract severe hypertension and prevent potential adverse events such as acute pulmonary edema, cardiac arrhythmias, or arrest.[4]
-
Experimental Consideration: Document the event, including the peak blood pressure, duration of hypertension, and any interventions. This is critical data for the safety profile of your experiment.
Q3: We are observing tachyphylaxis (diminishing response) to the Metaraminol infusion, requiring escalating doses to maintain the target blood pressure. How should we proceed?
A3: Tachyphylaxis can occur with prolonged administration of Metaraminol.[5] This is partly due to the depletion of endogenous norepinephrine stores, as Metaraminol has an indirect action of stimulating its release.[5][6]
-
Action: If the dose is escalating rapidly without achieving the target mean arterial pressure (MAP), it is crucial to reassess the subject's condition.[1]
-
Considerations for Protocol Design:
-
Fluid Status: Ensure the subject is not hypovolemic, as vasopressors are not a substitute for adequate fluid resuscitation.[2][4]
-
Alternative Vasopressors: If a central line is in place, consider switching to an alternative vasopressor like noradrenaline, which is often preferred for ongoing vasopressor support.[1][2] Note that there is significant variance in the dose equivalence between Metaraminol and noradrenaline, with a median ratio of approximately 12.5:1 (Metaraminol:Noradrenaline).[7]
-
Underlying Cause: Investigate other potential causes for hypotension in your experimental model.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting infusion rate for Metaraminol in an adult research model?
A1: The starting infusion rate should be conservative and titrated to effect. A common recommendation for adults is to start at a rate of 0.5 to 10 mg/hour.[1][5] Some protocols suggest a starting range of 0.05 mg/kg/h.[5] Always refer to your specific, approved experimental protocol.
Q2: How should the Metaraminol infusion be prepared and administered?
A2: Metaraminol is typically diluted in a compatible fluid such as 0.9% Sodium Chloride or 5% Glucose to a final concentration, often 0.5 mg/mL.[1][4] It should be administered via a syringe driver to ensure a constant and controlled delivery rate.[2][4] For infusions, it is recommended to use a dedicated intravenous line.[8]
Q3: What monitoring is essential during a Metaraminol infusion?
A3: Continuous monitoring is critical for safety.
-
Hemodynamic Monitoring: Continuous blood pressure monitoring, ideally with an arterial line, is recommended for appropriate titration.[4][5] Continuous ECG monitoring is also advised.[5]
-
Infusion Site: If administered peripherally, the infusion site should be monitored regularly for signs of extravasation, which can cause tissue necrosis.[3]
Q4: Can Metaraminol be administered as a bolus dose?
A4: Yes, Metaraminol can be given as an intravenous bolus, often in increments of 0.5 to 1 mg, to treat acute hypotension while an infusion is being prepared.[1][2] The effects are seen within 1-2 minutes.[1] However, large or frequent boluses should be avoided to prevent an excessive blood pressure response.[4]
Q5: What are the primary mechanisms of action for Metaraminol?
A5: Metaraminol has a dual mechanism of action. It is a potent sympathomimetic amine that acts as a direct α1-adrenergic receptor agonist, causing peripheral vasoconstriction.[9][10][11] It also has an indirect effect by stimulating the release of norepinephrine from nerve endings.[5][6] It has minimal β-adrenergic effects.[9]
Data Presentation
Table 1: Recommended Metaraminol Infusion Rates and Titration
| Parameter | Recommendation | Source |
| Starting Infusion Rate (Adult) | 0.5 - 10 mg/hour | [1][5] |
| 0.05 mg/kg/h, titrate to effect | [5] | |
| Titration Schedule | Titrate every 1-2 minutes | [5] |
| Titrate by 1 mL/hr (at 0.5 mg/mL) every 15-30 minutes | [4] | |
| Titrate by 0.5 - 1 mg/hr every 10 minutes according to MAP | [8] | |
| Common Infusion Concentration | 0.5 mg/mL | [1][4] |
Experimental Protocols
Protocol: Preparation and Administration of a Metaraminol Infusion
-
Preparation: Aseptically withdraw 20 mg of Metaraminol (e.g., 2 mL of a 10 mg/mL solution) and dilute it with 38 mL of sterile 0.9% Sodium Chloride or 5% Glucose in a 50 mL syringe. This yields a final concentration of 0.5 mg/mL.[4]
-
Administration: Place the prepared syringe into a syringe driver. Administer the infusion through a dedicated intravenous line. A central line is preferable for prolonged infusions, but a large peripheral vein can be used for short-term administration.[1][2]
-
Initiation and Titration: Begin the infusion at a low rate as determined by your protocol (e.g., 2-5 mL/hr, which corresponds to 1-2.5 mg/hr).[4] Adjust the rate based on the hemodynamic response, titrating to the target blood pressure as specified in your experimental plan.
-
Monitoring: Continuously monitor arterial blood pressure and ECG throughout the infusion period.[4][5]
-
Weaning: When discontinuing the infusion, gradually decrease the rate to avoid abrupt hypotension.[1]
Mandatory Visualization
Caption: Metaraminol's direct α1-adrenergic signaling pathway.
Caption: Workflow for managing excessive hypertension.
References
- 1. Metaraminol (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. safercare.vic.gov.au [safercare.vic.gov.au]
- 3. Metaraminol | Safer Care Victoria [safercare.vic.gov.au]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. litfl.com [litfl.com]
- 6. Metaraminol - Wikipedia [en.wikipedia.org]
- 7. research.monash.edu [research.monash.edu]
- 8. ambulance.qld.gov.au [ambulance.qld.gov.au]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
Technical Support Center: Mitigating Metaraminol's Effects on Cardiac Output in Experiments
For researchers, scientists, and drug development professionals utilizing Metaraminol in experimental settings, this technical support center provides essential guidance on managing its cardiovascular effects, particularly on cardiac output. Metaraminol is a sympathomimetic amine that functions as a potent vasopressor, but its induction of reflex bradycardia can lead to undesirable decreases in cardiac output, complicating experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to provide rapid assistance for common issues encountered during experiments involving Metaraminol.
Q1: My experimental model shows a significant drop in cardiac output after Metaraminol administration. What is the likely cause and how can I mitigate this?
A1: The most probable cause is reflex bradycardia. Metaraminol is primarily an α1-adrenergic receptor agonist, which leads to peripheral vasoconstriction and a subsequent increase in mean arterial pressure (MAP).[1] This rise in blood pressure triggers the baroreceptor reflex, resulting in a compensatory decrease in heart rate (bradycardia).[1][2] If the increase in stroke volume is insufficient to counteract the drop in heart rate, the overall cardiac output will decrease.
To mitigate this, consider the co-administration of an anticholinergic agent such as atropine or glycopyrrolate. These agents block the muscarinic receptors of the parasympathetic nervous system on the heart, thereby inhibiting the vagal stimulation that causes bradycardia.[3][4]
Q2: I am observing persistent hypotension despite administering Metaraminol. What could be the issue?
A2: There are several potential reasons for a lack of response to Metaraminol:
-
Tachyphylaxis: Prolonged or repeated administration of Metaraminol can lead to tachyphylaxis, a rapid decrease in drug response. This occurs because Metaraminol also acts indirectly by stimulating the release of norepinephrine from nerve terminals. With sustained use, these norepinephrine stores can become depleted.[5]
-
Hypovolemia: Metaraminol's pressor effect is dependent on an adequate circulatory volume. If the experimental subject is hypovolemic, the vasoconstriction will be less effective at increasing blood pressure.[6]
-
Severe Acidosis: A highly acidic environment can reduce the effectiveness of catecholamines and sympathomimetic drugs.
Troubleshooting Steps:
-
Ensure adequate hydration of the experimental animal.
-
Check and correct for any severe acid-base imbalances.
-
If tachyphylaxis is suspected, consider switching to a direct-acting vasopressor like norepinephrine.
Q3: What are the recommended doses for Metaraminol and mitigating agents in animal models?
A3: Dosing will vary depending on the animal model and experimental design. However, here are some general guidelines based on available literature for intravenous (IV) administration:
-
Metaraminol:
-
Atropine (to counteract bradycardia):
-
Glycopyrrolate (to counteract bradycardia):
-
Dogs: Doses of 0.005-0.01 mg/kg IV are typically used.[4]
-
It is crucial to start with the lower end of the dose range and titrate based on continuous hemodynamic monitoring.
Data Presentation: Hemodynamic Effects of Metaraminol with and without Atropine
The following table summarizes the expected hemodynamic changes following the administration of Metaraminol alone versus its co-administration with Atropine. This data is synthesized from multiple sources to provide a comparative overview.
| Parameter | Metaraminol Alone | Metaraminol + Atropine | Rationale for Change with Atropine |
| Mean Arterial Pressure (MAP) | ↑↑ | ↑↑↑ | Atropine may slightly augment the pressor response by preventing the drop in cardiac output. |
| Heart Rate (HR) | ↓ or ↔ | ↑ | Atropine blocks the vagal stimulation from the baroreceptor reflex, leading to an increased heart rate.[3][4] |
| Cardiac Output (CO) | ↓ or ↔ | ↑ or ↔ | By preventing bradycardia, atropine helps to maintain or even increase cardiac output.[3] |
| Systemic Vascular Resistance (SVR) | ↑↑↑ | ↑↑↑ | SVR is primarily affected by Metaraminol's α1-agonist activity and is not directly altered by atropine. |
Note: The magnitude of change is represented by arrows (↑ for increase, ↓ for decrease, ↔ for no significant change).
Experimental Protocols
Key Experiment: Investigating the Mitigation of Metaraminol-Induced Cardiac Output Depression with Atropine in a Canine Model
This protocol outlines a method to assess the efficacy of atropine in preventing the negative chronotropic and inotropic effects of Metaraminol.
1. Animal Preparation:
-
Healthy adult dogs of either sex are fasted overnight with free access to water.
-
Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane) to ensure a stable plane of anesthesia.
-
The animal is intubated and mechanically ventilated to maintain normocapnia.
-
Catheters are placed for drug administration (e.g., in the cephalic vein), invasive blood pressure monitoring (e.g., in the femoral artery), and cardiac output measurement (e.g., a thermodilution catheter in the pulmonary artery).[3][12]
2. Hemodynamic Monitoring:
-
Continuously record electrocardiogram (ECG), heart rate (HR), and mean arterial pressure (MAP).
-
Measure cardiac output (CO) at baseline and at specified intervals after drug administration.
3. Drug Administration Protocol:
-
Group 1 (Metaraminol only):
-
After a stabilization period with baseline measurements, administer a bolus of Metaraminol (e.g., 0.02 mg/kg IV).
-
Record hemodynamic parameters continuously and measure CO at 1, 5, 10, and 15 minutes post-injection.
-
-
Group 2 (Metaraminol with Atropine Pre-treatment):
-
After a stabilization period, administer a bolus of Atropine (e.g., 0.04 mg/kg IV).[10]
-
After 5 minutes, record hemodynamic parameters.
-
Administer a bolus of Metaraminol (e.g., 0.02 mg/kg IV).
-
Record hemodynamic parameters continuously and measure CO at 1, 5, 10, and 15 minutes post-Metaraminol injection.
-
4. Data Analysis:
-
Calculate the percentage change from baseline for all hemodynamic parameters for both groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the responses between the two groups.
Visualizations
Signaling Pathway of Metaraminol
Experimental Workflow for Mitigating Cardiac Effects
Troubleshooting Logic for Decreased Cardiac Output
References
- 1. droracle.ai [droracle.ai]
- 2. ojs.pubvet.com.br [ojs.pubvet.com.br]
- 3. Clinical monitoring of cardiac output assessed by transoesophageal echocardiography in anaesthetised dogs: a comparison with the thermodilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Haemodynamic effects of glycopyrrolate pre-treatment before phenylephrine infusion during spinal anaesthesia for caesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of vasopressor agent (metaraminol) on hypotension in dogs produced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of metaraminol bitartrate on intraocular pressure in dogs under halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac electrophysiologic measurements in dogs before and after intravenous administration of atropine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a prolonged infusion of fentanyl, with or without atropine, on the minimum alveolar concentration of isoflurane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Study of the Haemodynamic Variables in Dogs in the Protocol Atropine-Medetomidine-Propofol-Sevoflurane-Atracurium - WSAVA2002 - VIN [vin.com]
Validation & Comparative
Metaraminol Tartrate vs. Norepinephrine in Septic Shock Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of metaraminol tartrate and norepinephrine in preclinical septic shock models, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these two critical vasopressors.
Executive Summary
Norepinephrine is the established first-line vasopressor for septic shock, primarily acting as a potent alpha-1 adrenergic agonist to increase vascular tone and blood pressure. Metaraminol, a sympathomimetic amine, also demonstrates efficacy in reversing hypotension in septic shock through a dual mechanism of direct alpha-1 receptor stimulation and indirect release of endogenous norepinephrine. Preclinical studies in porcine models of septic shock indicate that metaraminol has a comparable pressor effect to norepinephrine, with some evidence suggesting it may achieve target mean arterial pressure more rapidly and with a potentially favorable impact on renal function and heart rate.
Data Presentation: Hemodynamic and Renal Effects
The following tables summarize quantitative data from a study comparing metaraminol and norepinephrine in a miniature pig model of septic shock induced by fecal peritonitis.[1][2][3]
| Hemodynamic Parameter | Metaraminol Group | Norepinephrine Group | Key Findings |
| Mean Arterial Pressure (MAP) | No significant difference in maintained MAP | No significant difference in maintained MAP | Both drugs were effective in restoring and maintaining MAP ≥ 65 mmHg. Metaraminol restored MAP to the target level in 30 minutes, compared to 42 minutes for norepinephrine.[2] |
| Heart Rate (HR) | Significant decrease in HR after 3 hours of treatment | No significant change | Metaraminol was observed to alleviate the tachycardia associated with septic shock.[2] |
| Cardiac Output (CO) | No significant difference between groups after treatment | No significant difference between groups after treatment | Both drugs resulted in an increase in cardiac output compared to the state of shock.[2] |
| Central Venous Pressure (CVP) | No significant difference between groups | No significant difference between groups | No significant differences in CVP were observed between the two treatment groups.[1][2] |
| Renal Function Parameter | Metaraminol Group | Norepinephrine Group | Key Findings |
| Serum Creatinine (at 3 hours) | Significantly lower | Higher than metaraminol group | Metaraminol treatment was associated with a significantly lower serum creatinine level at 3 hours post-treatment, suggesting a potential for reduced kidney injury compared to norepinephrine in this model.[1][2] |
| Urine Output | No significant difference between groups | No significant difference between groups | While septic shock induced a significant decrease in urine output, there was no statistically significant difference between the two treatment groups.[2] |
Experimental Protocols
Miniature Pig Model of Septic Shock
A key study utilized a randomized controlled design with Guizhou miniature pigs to compare the effects of metaraminol and norepinephrine.[1]
1. Animal Model:
-
Fifteen Guizhou miniature pigs were used.
-
Ten pigs were subjected to septic shock induction, while five served as a sham-operated control group.
2. Septic Shock Induction (Fecal Peritonitis):
-
Autologous feces were collected from the pigs.
-
A fecal suspension was prepared and introduced into the abdominal cavity to induce peritonitis and subsequent septic shock.[4][5][6][7]
3. Monitoring and Intervention:
-
Hemodynamic parameters including Mean Arterial Pressure (MAP), heart rate, and cardiac output were continuously monitored.[1]
-
Septic shock was defined as a sustained MAP below 65 mmHg.[1]
-
Thirty minutes after the onset of septic shock, fluid resuscitation was initiated.[1]
-
The septic shock pigs were then randomly assigned to receive either a continuous infusion of metaraminol or norepinephrine.[1]
-
The vasopressor infusion was titrated to maintain a target MAP of ≥ 65 mmHg for a duration of 3 hours.[1]
4. Data Collection:
-
Hemodynamic data was recorded throughout the 3-hour treatment period.
-
Blood samples were collected to assess renal function, specifically serum creatinine levels.[2]
Signaling Pathways and Mechanisms of Action
The distinct yet overlapping mechanisms of action of metaraminol and norepinephrine are crucial to understanding their hemodynamic effects.
Caption: Comparative Signaling Pathways of Metaraminol and Norepinephrine.
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative study of metaraminol and norepinephrine in the porcine septic shock model.
Caption: Experimental Workflow for Porcine Septic Shock Model.
Conclusion
In a preclinical porcine model of septic shock, both this compound and norepinephrine were effective at restoring and maintaining mean arterial pressure.[1][2] Metaraminol demonstrated a potential for more rapid MAP restoration and a favorable profile in terms of heart rate reduction and lower serum creatinine levels at 3 hours post-intervention.[1][2] These findings suggest that metaraminol may be a viable alternative to norepinephrine in the management of septic shock, warranting further investigation in clinical settings. The dual mechanism of action of metaraminol, combining direct vasoconstriction with the release of endogenous norepinephrine, may contribute to its observed effects. Researchers and clinicians should consider these preclinical findings in the design of future studies and in the context of individualized patient management in septic shock.
References
- 1. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling sepsis, with a special focus on large animal models of porcine peritonitis and bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Sepsis: Establishment and Validation of a 72-Hour Swine Model of Penetrating Abdominal Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Porcine Sepsis Model With Numerical Scoring for Early Prediction of Severity [frontiersin.org]
- 7. Frontiers | Analysis of Porcine Model of Fecal-Induced Peritonitis Reveals the Tropism of Blood Microbiome [frontiersin.org]
Comparative Efficacy of Metaraminol and Phenylephrine in Preventing Hypotension: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Metaraminol and phenylephrine in the prevention of hypotension, particularly in the context of neuraxial anesthesia for cesarean delivery. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of supporting experimental data, methodologies, and underlying pharmacological pathways.
Executive Summary
Metaraminol and phenylephrine are both effective vasopressors used to counteract hypotension. Phenylephrine is a pure alpha-1 adrenergic receptor agonist, while Metaraminol exhibits both direct alpha-1 adrenergic receptor agonist activity and indirect sympathomimetic effects through the release of norepinephrine.[1][2][3] Clinical evidence, primarily from studies on parturients undergoing cesarean section with spinal anesthesia, suggests that Metaraminol is at least non-inferior, and in some aspects superior, to phenylephrine in preventing hypotension while maintaining favorable maternal and neonatal outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Maternal Hemodynamic Outcomes
| Parameter | Metaraminol | Phenylephrine | Key Findings | Citations |
| Incidence of Hypotension | Lower | Higher | Metaraminol was associated with a significantly lower incidence of hypotension compared to phenylephrine in some studies. | [4][5] |
| Incidence of Reactive Hypertension | Higher | Lower | A higher incidence of hypertension and severe hypertension was observed in the Metaraminol group in one major trial. | [4][5] |
| Incidence of Bradycardia | No significant difference | No significant difference | The incidence of maternal bradycardia was comparable between the two groups. | [4][5] |
| Incidence of Nausea and Vomiting | No significant difference | No significant difference | No significant difference was found in the incidence of nausea and vomiting. | [4][5] |
Table 2: Neonatal Outcomes
| Parameter | Metaraminol | Phenylephrine | Key Findings | Citations |
| Umbilical Arterial pH | 7.31 (0.04) | 7.28 (0.06) | Metaraminol resulted in a significantly higher umbilical arterial pH, meeting the criteria for superiority in one study. | [4] |
| Umbilical Arterial Lactate (mmol/L) | 2.3 (0.7) | 2.8 (1.2) | Neonates in the Metaraminol group had significantly lower umbilical artery lactate concentrations. | [4] |
| Apgar Scores | No significant difference | No significant difference | Apgar scores at 1 and 5 minutes were comparable between the groups. | [4] |
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, non-inferiority clinical trials involving pregnant women undergoing elective cesarean section with spinal or combined spinal-epidural anesthesia. A typical experimental protocol is as follows:
-
Patient Recruitment: Parturients classified as ASA physical status I or II, scheduled for elective cesarean section under neuraxial anesthesia, are recruited after obtaining informed consent.
-
Randomization: Patients are randomly allocated to receive either a Metaraminol or phenylephrine infusion.
-
Anesthesia: Spinal anesthesia is induced using a standardized dose of hyperbaric bupivacaine, often with an opioid adjuvant.
-
Vasopressor Infusion: Immediately following the induction of spinal anesthesia, a prophylactic infusion of the assigned vasopressor is initiated. Common infusion rates are 250 μ g/min for Metaraminol and 50 μ g/min for phenylephrine.[4][6] The infusion rate is then titrated to maintain systolic blood pressure at or near baseline levels.
-
Monitoring: Maternal hemodynamics (systolic, diastolic, and mean arterial pressure, and heart rate) are monitored and recorded at frequent intervals. Neonatal outcomes, including umbilical cord blood gases (pH, base excess, lactate) and Apgar scores, are assessed at delivery.
-
Outcome Measures: The primary outcome is often umbilical arterial pH. Secondary outcomes include the incidence of maternal hypotension, hypertension, bradycardia, nausea, and vomiting, as well as other neonatal acid-base parameters.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of Metaraminol and phenylephrine.
Caption: Phenylephrine's direct α1-adrenergic receptor agonism.
Caption: Metaraminol's dual direct and indirect sympathomimetic action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a comparative study of Metaraminol and phenylephrine.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. brainkart.com [brainkart.com]
- 5. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pressor Effects of Metaraminol Tartrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pressor effects of Metaraminol tartrate across various species, supported by experimental data. We delve into its mechanism of action, compare its performance with other vasopressors, and provide detailed experimental protocols.
This compound is a potent sympathomimetic amine that exerts its pressor effects through a dual mechanism of action. It acts as a direct agonist on α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1][2][3] Additionally, it has an indirect effect by stimulating the release of norepinephrine from sympathetic nerve endings, further contributing to its vasoconstrictive properties.[1][4][3]
Comparative Pressor Effects of this compound
The following tables summarize the quantitative data on the pressor effects of this compound from various animal studies, offering a comparison with other commonly used vasopressors where available.
Table 1: Hemodynamic Effects of this compound in a Miniature Pig Model of Septic Shock
| Parameter | Metaraminol Group | Norepinephrine Group |
| Animal Model | Guizhou miniature pigs (29-34 kg) with septic shock induced by fecal peritonitis.[5] | Guizhou miniature pigs (29-34 kg) with septic shock induced by fecal peritonitis.[5] |
| Dosage | Mean infusion rate: 3.00 ± 1.73 µg/kg/min.[5] | Mean infusion rate: 0.38 ± 0.13 µg/kg/min.[5] |
| Mean Arterial Pressure (MAP) | Restored to ≥ 65 mmHg. No significant difference compared to norepinephrine.[6][7] | Restored to ≥ 65 mmHg. No significant difference compared to Metaraminol.[6][7] |
| Heart Rate (HR) | Mean HR at 3h post-shock: 168 ± 26 beats/min.[6] | Mean HR at 3h post-shock: 176 ± 43 beats/min.[6] |
| Cardiac Output (CO) | No significant difference compared to norepinephrine.[6][7] | No significant difference compared to Metaraminol.[6][7] |
| Central Venous Pressure (CVP) | No significant difference compared to norepinephrine.[6][7] | No significant difference compared to Metaraminol.[6][7] |
| Dose Equivalence Ratio (Metaraminol:Norepinephrine) | Approximately 6:1 to 8.3:1.[6][8] | N/A |
Table 2: Pressor Effects of this compound in Dogs
| Parameter | Metaraminol Effects |
| Animal Model | Anesthetized dogs.[9][10][11] |
| Dosage | Continuous infusion at 2 µg/kg/min and 5 µg/kg/min.[9] |
| Effect on Intraocular Pressure (IOP) | At 2 µg/kg/min, IOP remained at basal levels. At 5 µg/kg/min, IOP increased.[9] |
| Use in Hypotension | Successfully used to reverse severe hypotension during anesthesia.[12] |
Note: Detailed dose-response data for the pressor effects of Metaraminol in dogs is limited in recent literature.
Table 3: Comparative Efficacy of Metaraminol, Phenylephrine, and Ephedrine in Humans (for reference)
| Parameter | Metaraminol Group | Phenylephrine Group | Ephedrine Group |
| Study Population | Pregnant women undergoing cesarean section with spinal anesthesia.[13] | Pregnant women undergoing cesarean section with spinal anesthesia.[13] | Pregnant women undergoing cesarean section with spinal anesthesia.[13] |
| Dosage | Bolus: 0.25 mg, Infusion: 0.25 mg/min.[13] | Bolus: 50 µg, Infusion: 50 µ g/min .[13] | Bolus: 4 mg, Infusion: 4 mg/min.[13] |
| Incidence of Hypotension | No significant difference between groups.[13] | No significant difference between groups.[13] | No significant difference between groups.[13] |
| Incidence of Nausea and Vomiting | Lower than the ephedrine group.[13] | Lower than the ephedrine group.[13] | Greater incidence.[13] |
| Fetal Acidosis | Lower incidence than the ephedrine group.[13] | Lower incidence than the ephedrine group.[13] | Greater incidence.[13] |
Experimental Protocols
Induction of Septic Shock in a Miniature Pig Model
This protocol is adapted from a study comparing Metaraminol and Norepinephrine.[5][6][7]
-
Animal Model: Male Guizhou miniature pigs weighing 29–34 kg.
-
Anesthesia: Intramuscular injection of ketamine, followed by ear vein injection of propofol for tracheal intubation. Anesthesia is maintained with intravenous propofol and remifentanil.
-
Surgical Preparation:
-
A central venous catheter is placed for drug administration and CVP monitoring.
-
A femoral artery catheter is inserted for invasive blood pressure monitoring and blood gas analysis.
-
A PiCCO catheter is placed for continuous cardiac output monitoring.
-
A cystostomy is performed for urine output monitoring.
-
-
Induction of Sepsis:
-
A midline laparotomy is performed, and a small incision is made in the colon.
-
A controlled amount of feces is collected and suspended in saline to create a bacterial solution.
-
The bacterial solution is infused into the peritoneal cavity to induce fecal peritonitis and subsequent septic shock.
-
-
Hemodynamic Monitoring and Vasopressor Administration:
-
Septic shock is defined as a mean arterial pressure (MAP) < 65 mmHg.
-
Fluid resuscitation is initiated 30 minutes after the onset of septic shock.
-
Animals are randomized to receive either a continuous infusion of Metaraminol or norepinephrine, titrated to maintain a MAP ≥ 65 mmHg for a duration of 3 hours. Hemodynamic parameters are continuously monitored.
-
General Protocol for Evaluating Pressor Effects in Anesthetized Dogs
-
Animal Model: Healthy adult dogs of mixed breeds.
-
Anesthesia: Induction with an appropriate agent (e.g., thiopental) followed by maintenance with an inhalant anesthetic (e.g., halothane).
-
Instrumentation:
-
Drug Administration:
-
After a stabilization period, a baseline hemodynamic recording is taken.
-
Metaraminol is administered as a continuous intravenous infusion at varying doses.
-
Hemodynamic parameters, including MAP, systolic and diastolic blood pressure, and heart rate, are recorded at regular intervals during the infusion.
-
Signaling Pathways and Mechanisms
The vasoconstrictive effect of Metaraminol is primarily mediated through the α1-adrenergic receptor, a Gq protein-coupled receptor.[2][16][17][18] The signaling cascade is as follows:
-
Direct α1-Adrenergic Receptor Agonism: Metaraminol binds to and activates α1-adrenergic receptors on vascular smooth muscle cells.
-
Gq Protein Activation: This activation leads to the stimulation of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction.
References
- 1. droracle.ai [droracle.ai]
- 2. gosset.ai [gosset.ai]
- 3. litfl.com [litfl.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of metaraminol bitartrate on intraocular pressure in dogs under halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of arrhythmic doses of adrenaline, metaraminol, ephedrine and phenylephrine during isoflurane and halothant anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of vasopressor agent (metaraminol) on hypotension in dogs produced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. scielo.br [scielo.br]
- 14. VASG Direct Arterial Pressure Basics [vasg.org]
- 15. magonlinelibrary.com [magonlinelibrary.com]
- 16. Alpha 1 Receptor - G-protein Coupled Receptors - Pharmacology - Picmonic for Medicine [picmonic.com]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
A Comparative Analysis of Metaraminol and Other Vasopressors in Crossover Study Designs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Metaraminol with other commonly used vasopressors, specifically norepinephrine and phenylephrine, drawing upon data from crossover and comparative clinical studies. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies to inform further research and clinical trial design.
Executive Summary
Metaraminol is a sympathomimetic amine that exerts its pressor effect through both direct and indirect actions on the adrenergic system. It directly stimulates alpha-1 adrenergic receptors and, to a lesser extent, beta-1 adrenergic receptors. A significant component of its action is the indirect release of norepinephrine from sympathetic nerve endings. This dual mechanism of action results in a potent vasoconstrictive effect, leading to an increase in systemic vascular resistance and a subsequent rise in blood pressure. Crossover studies, a powerful design where each participant serves as their own control, have been instrumental in elucidating the comparative hemodynamic effects of Metaraminol against other standard vasopressors. These studies, along with other comparative trials, provide valuable data on efficacy, potency, and safety profiles.
Data Presentation: Hemodynamic Effects and Dose Equivalence
The following tables summarize quantitative data from key comparative studies.
Table 1: Hemodynamic Effects of Metaraminol vs. Norepinephrine in Septic Shock (Crossover Study) [1][2]
| Hemodynamic Parameter | Norepinephrine | Metaraminol | p-value |
| Mean Arterial Pressure (mmHg) | 70.0 ± 8.0 | 71.0 ± 7.0 | > 0.05 |
| Heart Rate (beats/min) | 95.0 ± 15.0 | 94.0 ± 16.0 | > 0.05 |
| Cardiac Index (L/min/m²) | 4.2 ± 1.1 | 4.1 ± 1.0 | > 0.05 |
| Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) | 1588 ± 434 | 1654 ± 456 | > 0.05 |
| Stroke Volume Index (mL/beat/m²) | 45.0 ± 11.0 | 44.0 ± 10.0 | > 0.05 |
Data from Natalini et al. (2005). Values are presented as mean ± standard deviation.
Table 2: Dose Equivalence of Metaraminol and Norepinephrine
| Study | Patient Population | Metaraminol:Norepinephrine Ratio |
| Natalini et al. (2005)[1][3] | Septic Shock | ~8.3:1 |
| Abu Sardaneh et al. (2021)[4] | Critically ill patients with shock | 10:1 (recommended for ease of calculation) |
Table 3: Comparison of Metaraminol, Phenylephrine, and Norepinephrine in Preventing Hypotension during Spinal Anesthesia for Cesarean Section [5]
| Parameter | Metaraminol | Phenylephrine | Norepinephrine |
| Incidence of Hypotension | Lower than Norepinephrine (p=0.01) | Not significantly different from Norepinephrine | - |
| Incidence of Hypertension | Significantly lower than Norepinephrine | Significantly lower than Norepinephrine | - |
| Umbilical Arterial pH | 7.32 ± 0.03 | 7.31 ± 0.03 | 7.31 ± 0.03 |
This study demonstrated the non-inferiority of both Metaraminol and phenylephrine to norepinephrine concerning neonatal outcomes.[5]
Experimental Protocols
Crossover Study Protocol: Metaraminol vs. Norepinephrine in Septic Shock
This protocol is based on the study by Natalini et al. (2005).[1][2]
1. Patient Population:
-
Inclusion Criteria: Ten consecutive patients with a diagnosis of septic shock who were already receiving a continuous infusion of norepinephrine to maintain a mean arterial pressure (MAP) greater than 65 mmHg.[1]
-
Exclusion Criteria: Patients with contraindications to either drug or those with rapidly deteriorating conditions where a change in vasopressor was deemed unsafe.
2. Study Design:
-
An open-label, controlled clinical crossover trial.[1]
-
Each patient served as their own control.
3. Experimental Procedure:
-
Baseline (Norepinephrine Phase): Hemodynamic variables were recorded while the patient was stabilized on a continuous norepinephrine infusion to achieve a target MAP of >65 mmHg.[1]
-
Crossover to Metaraminol: The norepinephrine infusion was stopped, and a continuous infusion of Metaraminol was immediately started.[1]
-
Titration: The Metaraminol infusion was titrated to achieve the same MAP that was present during the norepinephrine phase.[1]
-
Data Collection (Metaraminol Phase): After a 20-minute period of stable MAP on Metaraminol, a full set of hemodynamic measurements was repeated.[1]
-
Washout Period: Due to the critical nature of the patients, a formal washout period with no vasopressor support was not feasible. The crossover was immediate.
4. Hemodynamic Monitoring:
-
All patients were monitored with a pulmonary artery catheter and indirect calorimetry.[1]
-
Measured parameters included: MAP, heart rate, cardiac index, systemic vascular resistance index, stroke volume index, pulmonary artery occlusion pressure, and oxygen consumption.[1]
Randomized Controlled Trial Protocol: Metaraminol vs. Phenylephrine vs. Norepinephrine in Anesthesia-Induced Hypotension
This protocol is based on a study comparing the three vasopressors for the prevention of hypotension during combined spinal-epidural anesthesia for elective cesarean section.[5][6]
1. Patient Population:
-
Parturients scheduled for elective cesarean section under combined spinal-epidural anesthesia.[5]
2. Study Design:
-
A three-arm, randomized, double-blind, non-inferiority trial.[5]
-
Patients were randomly assigned to one of three groups: Metaraminol, Phenylephrine, or Norepinephrine.[5]
3. Drug Administration:
-
Immediately after induction of spinal anesthesia, patients received a bolus dose followed by a continuous infusion of the assigned vasopressor.[5][6]
-
Bolus Doses: Metaraminol 0.25 mg, Phenylephrine 50 µg, Norepinephrine 4 µg.[5]
-
Infusion Concentrations: Metaraminol 0.5 mg/mL, Phenylephrine 100 µg/mL, Norepinephrine 8 µg/mL.[5]
-
Infusion Rate: The infusion was started at a fixed rate and then titrated to maintain systolic blood pressure within a target range (e.g., at or near baseline).[6]
4. Outcome Measures:
-
Primary Outcome: Umbilical arterial pH to assess neonatal safety.[5]
-
Secondary Outcomes: Maternal hemodynamic variables (systolic and diastolic blood pressure, heart rate), incidence of hypotension and hypertension, and other neonatal outcomes (Apgar scores, umbilical venous blood gases).[5]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways of Metaraminol and the other vasopressors.
Conclusion
Crossover and comparative studies demonstrate that Metaraminol is an effective vasopressor with a hemodynamic profile similar to norepinephrine in patients with septic shock.[1][2] Its dual mechanism of action, combining direct alpha-1 agonism with indirect norepinephrine release, contributes to its potent pressor effects. In the setting of anesthesia-induced hypotension, Metaraminol has been shown to be a non-inferior and effective alternative to both norepinephrine and phenylephrine, with a potentially favorable side-effect profile regarding the incidence of hypertension.[5] The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers and drug development professionals to design and interpret future studies in the critical field of hemodynamic support. Further well-designed, large-scale randomized controlled trials are warranted to continue to define the precise role and comparative effectiveness of Metaraminol in various clinical scenarios.
References
- 1. Norepinephrine and metaraminol in septic shock: a comparison of the hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose equivalence between metaraminol and norepinephrine in critical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
A Comparative Analysis of the Hemodynamic Effects of Metaraminol and Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic properties of two commonly used vasopressors: Metaraminol and Vasopressin. The information presented is supported by experimental data to assist researchers and clinicians in understanding their distinct mechanisms and clinical effects.
Introduction
Metaraminol and Vasopressin are both potent vasopressor agents used to manage hypotension, particularly in the context of shock and anesthesia. However, they operate through fundamentally different pharmacological pathways, resulting in distinct hemodynamic profiles and clinical applications. Metaraminol is a sympathomimetic amine, acting on adrenergic receptors, while Vasopressin is an endogenous peptide hormone that acts on its own specific receptors. Understanding these differences is critical for their appropriate and effective use.
Mechanism of Action and Signaling Pathways
Metaraminol
Metaraminol exerts its vasopressor effects through a dual mechanism. It acts as a direct agonist on α1-adrenergic receptors on vascular smooth muscle, and also has an indirect effect by stimulating the release of norepinephrine from sympathetic nerve endings.[1] This leads to potent peripheral vasoconstriction. While its primary effect is on α1-receptors, it has some minor β1-adrenergic activity which can contribute to a mild positive inotropic effect.[1]
The primary signaling cascade for Metaraminol's direct action involves the α1-adrenergic receptor, a G-protein coupled receptor (GPCR) associated with the Gq heterotrimeric G-protein.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses to the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] The resulting increase in intracellular Ca2+ is the final step leading to smooth muscle contraction and vasoconstriction.
Vasopressin
Vasopressin, also known as antidiuretic hormone (ADH), is a non-adrenergic vasopressor. Its hemodynamic effects are primarily mediated by V1a receptors located on vascular smooth muscle cells.[4] Like the α1-receptor, the V1a receptor is a Gq protein-coupled receptor.[4][5] Upon activation by vasopressin, it initiates the same PLC-IP3/DAG pathway described for Metaraminol, leading to an increase in intracellular calcium and subsequent vasoconstriction.[4][5]
Crucially, vasopressin also acts on V2 receptors in the renal collecting ducts, which are coupled to Gs proteins. This activation increases adenylyl cyclase activity, leading to higher cAMP levels and the insertion of aquaporin-2 water channels into the apical membrane, which increases water reabsorption and blood volume. This antidiuretic effect is distinct from its direct vasopressor action.
Comparative Experimental Data
Direct head-to-head clinical trials comparing Metaraminol and Vasopressin are limited. Most comparative data is derived from studies where each agent is compared to norepinephrine, the first-line vasopressor in septic shock.[6][7]
Table 1: Hemodynamic Effects of Metaraminol vs. Norepinephrine in Septic Shock (Human Study)
| Parameter | Norepinephrine | Metaraminol | P-value |
|---|---|---|---|
| Mean Arterial Pressure (mmHg) | 73.1 ± 3.9 | 73.6 ± 3.4 | NS |
| Heart Rate (beats/min) | 107 ± 21 | 108 ± 22 | NS |
| Cardiac Index (L/min/m²) | 4.3 ± 1.1 | 4.4 ± 1.3 | NS |
| Stroke Volume Index (mL/m²) | 41 ± 12 | 41 ± 12 | NS |
| Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) | 1298 ± 453 | 1276 ± 472 | NS |
Data adapted from Natalini et al., Intensive Care Med, 2005.[8] Values are mean ± SD. NS = Not Significant.
Table 2: Hemodynamic Effects of Metaraminol vs. Norepinephrine in Septic Shock (Porcine Model)
| Parameter | Norepinephrine Group | Metaraminol Group | P-value |
|---|---|---|---|
| Mean Arterial Pressure (mmHg) | Maintained ≥ 65 | Maintained ≥ 65 | NS |
| Heart Rate at 3h (beats/min) | 176 ± 43 | 168 ± 26 | NS |
| Cardiac Output at 3h (L/min) | No significant difference | No significant difference | NS |
| Central Venous Pressure at 3h (mmHg) | No significant difference | No significant difference | NS |
Data adapted from Li et al., J Transl Intern Med, 2024.[9] Values are mean ± SD. NS = Not Significant.
Table 3: Comparison of Vasopressin + Norepinephrine vs. Norepinephrine Alone in Septic Shock (VASST)
| Outcome | Vasopressin + Norepinephrine (n=396) | Norepinephrine Alone (n=382) | P-value |
|---|---|---|---|
| 28-Day Mortality | 35.4% | 39.3% | 0.26 |
| Serious Adverse Events | 10.3% | 10.5% | >0.99 |
Data adapted from Russell JA, et al., N Engl J Med, 2008. The VASST study showed no overall mortality difference but suggested benefit in less severe shock.
Table 4: Effects of Vasopressors on Organ Microcirculation in an Ovine Cardiopulmonary Bypass Model
| Parameter | Vasopressin | Norepinephrine | Metaraminol | Phenylephrine |
|---|---|---|---|---|
| Renal Medullary Oxygen Tension | No significant change | Significant decrease | No significant change | No significant change |
| Renal Medullary Perfusion | No significant change | No significant change | No significant change | No significant change |
| Cerebral Tissue Perfusion | No significant change | No significant change | No significant change | No significant change |
| Cerebral Tissue Oxygenation | No significant change | No significant change | No significant change | No significant change |
Data adapted from a 2025 study on ovine cardiopulmonary bypass.[10] Norepinephrine was found to worsen renal medullary tissue oxygenation compared to vasopressin (p=0.008).[10]
Experimental Protocols
Protocol: Metaraminol vs. Norepinephrine in Human Septic Shock (Natalini et al., 2005)
-
Study Design: An open-label, controlled clinical trial.[8]
-
Participants: Ten consecutive patients with septic shock who were already receiving norepinephrine to maintain a mean arterial pressure (MAP) > 65 mmHg.[8]
-
Intervention: Baseline hemodynamic variables were recorded while patients were on a norepinephrine infusion. Subsequently, the norepinephrine was discontinued and replaced with a Metaraminol infusion. The Metaraminol dose was titrated to maintain the same MAP as the baseline. After 20 minutes of stable MAP on Metaraminol, a full set of hemodynamic measurements was repeated.[8]
-
Measurements: Hemodynamic monitoring was performed using a pulmonary artery catheter. Measured variables included MAP, heart rate, stroke volume index, pulmonary artery occlusion pressure, and oxygen consumption index.[8]
-
Workflow:
Protocol: Vasopressin vs. Norepinephrine in Human Septic Shock (VASST, 2008)
-
Study Design: A multicenter, randomized, double-blind trial.
-
Participants: 778 patients with septic shock who were receiving a minimum of 5 µ g/min of norepinephrine.
-
Intervention: Patients were randomized to receive either a low-dose infusion of vasopressin (0.01 to 0.03 U/min) or a norepinephrine infusion (5 to 15 µ g/min ) in addition to the open-label vasopressors they were already receiving. Study drugs were titrated to maintain a target blood pressure.
-
Primary Outcome: The primary outcome was the 28-day mortality rate.
Protocol: Vasopressors on Microcirculation in Ovine Cardiopulmonary Bypass
-
Study Design: A randomized trial in a clinically-relevant ovine model.[10]
-
Participants: 16 sheep undergoing 2.5 hours of cardiopulmonary bypass (CPB).[10]
-
Intervention: After commencing CPB, a baseline MAP of 50-60 mmHg was established. Subsequently, the MAP was increased to a target of 75-85 mmHg using a continuous infusion of one of four randomly allocated vasopressors: Metaraminol, Norepinephrine, Phenylephrine, or Vasopressin. Each sheep was randomly allocated to receive two of the four vasopressors in sequence.[10]
-
Measurements: Renal and cerebral tissue perfusion and oxygenation were measured directly using probes.[10]
Summary and Conclusion
-
Mechanism: Metaraminol is an adrenergic agonist (direct α1 and indirect via norepinephrine release), while Vasopressin is a non-adrenergic peptide hormone acting on V1a receptors for its pressor effect.
-
Hemodynamic Profile: Both agents are effective at increasing mean arterial pressure by increasing systemic vascular resistance. In comparative studies with norepinephrine, Metaraminol shows a very similar hemodynamic profile, with no significant differences in heart rate or cardiac output in septic shock patients.[8][9] Vasopressin, when added to norepinephrine, does not significantly alter mortality in the broad population of septic shock patients but may be beneficial in less severe shock.
-
Organ Perfusion: An experimental model suggests a potential advantage for Vasopressin over Norepinephrine in preserving renal medullary oxygenation during cardiopulmonary bypass.[10] Metaraminol did not show this adverse effect on renal oxygenation.[10]
The choice between Metaraminol and Vasopressin depends on the clinical context. Metaraminol's effects are closely tied to the adrenergic system, making it a suitable alternative to norepinephrine. Vasopressin's unique, non-adrenergic mechanism makes it a valuable agent in states of catecholamine resistance or as a catecholamine-sparing agent. Further direct comparative studies are warranted to fully elucidate the relative benefits and risks of these two vasopressors in different clinical scenarios.
References
- 1. Comparison of metaraminol versus no metaraminol on time to resolution of shock in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scbt.com [scbt.com]
- 5. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Norepinephrine and metaraminol in septic shock: a comparison of the hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of noradrenaline, vasopressin, phenylephrine or metaraminol on kidney and brain microcirculation in ovine cardiopulmonary bypass: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Metaraminol and dopamine in cardiogenic shock models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and hemodynamic effects of Metaraminol and Dopamine in preclinical models of cardiogenic shock. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in relevant studies.
Introduction
Cardiogenic shock is a life-threatening condition characterized by a primary failure of the heart to pump sufficient blood to meet the body's metabolic demands. Vasoactive agents are a cornerstone of its management, aiming to improve cardiac output and restore organ perfusion. This guide focuses on a head-to-head comparison of two such agents, Metaraminol and Dopamine, based on available preclinical data. While both drugs aim to improve hemodynamics, they possess distinct mechanisms of action that translate to different physiological effects.
Mechanism of Action
Metaraminol is a sympathomimetic amine that primarily acts as a potent α1-adrenergic receptor agonist , leading to peripheral vasoconstriction and an increase in systemic vascular resistance (SVR).[1][2] It also has an indirect effect by stimulating the release of norepinephrine from sympathetic nerve endings, which can contribute to a modest increase in cardiac contractility via β1-adrenergic receptor activation.[1]
Dopamine is an endogenous catecholamine with a more complex, dose-dependent mechanism of action.[3]
-
Low doses (1-3 µg/kg/min): Primarily stimulates D1 and D2 dopaminergic receptors, leading to vasodilation in the renal, mesenteric, and coronary vascular beds.[3]
-
Intermediate doses (3-10 µg/kg/min): Activates β1-adrenergic receptors , increasing myocardial contractility and heart rate.[3]
-
High doses (>10 µg/kg/min): Predominantly stimulates α1-adrenergic receptors , causing systemic vasoconstriction similar to Metaraminol.[3][4]
Signaling Pathways
The distinct receptor targets of Metaraminol and Dopamine trigger different intracellular signaling cascades.
Caption: Metaraminol's α1-adrenergic receptor signaling pathway.
Caption: Dopamine's β1-adrenergic receptor signaling pathway.
Comparative Hemodynamic Data
Direct head-to-head comparative data for Metaraminol and Dopamine in a single cardiogenic shock model is limited. The following tables summarize findings from separate preclinical studies. It is important to note that the data for Metaraminol is derived from a septic shock model, which may not be fully representative of its effects in cardiogenic shock.
Table 1: Effects on Key Hemodynamic Parameters
| Parameter | Metaraminol (in septic shock model) | Dopamine (in cardiogenic shock models) |
| Mean Arterial Pressure (MAP) | ↑↑ (Primary effect)[2] | ↑ (Dose-dependent)[1][5] |
| Cardiac Output (CO) | ↔ (No significant change)[2] | ↑ (Intermediate doses)[1][6] |
| Systemic Vascular Resistance (SVR) | ↑↑↑ (Significant increase)[2] | ↔ or ↑ (Dose-dependent)[5] |
| Heart Rate (HR) | ↓ or ↔ (May decrease due to reflex bradycardia)[2] | ↑ (Dose-dependent)[7] |
| Renal Blood Flow | Not consistently reported in shock models | ↑ (Low doses)[1] |
Arrows indicate the direction of change: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the relative magnitude of the effect.
Table 2: Quantitative Data from Preclinical Models
| Drug | Animal Model | Shock Induction | Key Findings | Reference |
| Metaraminol | Miniature Pig | Fecal Peritonitis (Septic Shock) | - MAP restored to ≥65 mmHg. - No significant change in CO or CVP compared to norepinephrine. - Heart rate was significantly lower compared to the shock state. | [2][8] |
| Dopamine | Dog | Coronary Microsphere Injection | - Increased cardiac output and renal blood flow. - More effective at raising systemic arterial pressure than isoproterenol. | [1] |
| Dopamine | Dog | Coronary Artery Ligation | - Improved cardiac performance. - Did not significantly increase peripheral, coronary, mesenteric, or renal resistance. | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for inducing cardiogenic shock in a large animal model and for the subsequent administration and monitoring of vasoactive drugs.
Porcine Model of Myocardial Infarction-Induced Cardiogenic Shock
This protocol is a composite based on established methods for creating a large animal model of cardiogenic shock.[10][11][12]
Caption: Workflow for a preclinical cardiogenic shock study.
1. Animal Preparation:
-
Species: Domestic swine (e.g., Landrace), 40-50 kg.
-
Anesthesia: Induction with intramuscular ketamine and midazolam, followed by maintenance with inhaled isoflurane.
-
Ventilation: Mechanical ventilation to maintain normocapnia.
-
Instrumentation:
-
Arterial Line: Femoral artery cannulation for continuous blood pressure monitoring and blood gas analysis.
-
Venous Access: Jugular vein cannulation for fluid and drug administration.
-
Pulmonary Artery Catheter: Inserted via the jugular vein for monitoring cardiac output (thermodilution), pulmonary artery pressure, and central venous pressure.
-
2. Induction of Cardiogenic Shock:
-
Method: Percutaneous transluminal coronary angioplasty (PTCA) balloon catheter advanced into the left anterior descending (LAD) coronary artery under fluoroscopic guidance.
-
Procedure: The balloon is inflated to occlude the artery for a predetermined period (e.g., 60-90 minutes) to induce a significant myocardial infarction.
-
Confirmation of Shock: Development of cardiogenic shock is confirmed by sustained hypotension (e.g., MAP < 65 mmHg), reduced cardiac index (e.g., < 2.2 L/min/m²), and elevated left ventricular end-diastolic pressure (LVEDP).
3. Drug Administration and Monitoring:
-
Randomization: Animals are randomly assigned to receive either Metaraminol or Dopamine.
-
Dosing:
-
Hemodynamic Monitoring: Continuous recording of MAP, heart rate, cardiac output, central venous pressure, and pulmonary artery pressures.
-
Metabolic Monitoring: Serial blood gas analysis to assess lactate levels, pH, and oxygen saturation.
-
Study Duration: Hemodynamic and metabolic parameters are monitored for a defined period (e.g., 3-6 hours) following drug administration.
Discussion and Conclusion
Based on the available preclinical data, Metaraminol and Dopamine exhibit distinct hemodynamic profiles in shock states.
-
Metaraminol acts primarily as a vasopressor, reliably increasing MAP by elevating SVR.[2] Its effect on cardiac output is minimal, and it may be associated with a reflex decrease in heart rate.[2] This profile could be advantageous in situations where hypotension is the primary concern without a severe deficit in cardiac contractility.
-
Dopamine offers a more versatile, dose-dependent response.[3] At intermediate doses, its inotropic effects can increase cardiac output, which is a key therapeutic goal in cardiogenic shock.[1][6] However, its arrhythmogenic potential and the risk of increased myocardial oxygen demand are significant considerations.[3]
Logical Comparison of Mechanisms
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Hemodynamic studies in cardiogenic shock. Treatment with isoproterenol and metaraminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Combined Hemodynamic Effects of Dopamine and Dobutamine in Cardiogenic Shock | Semantic Scholar [semanticscholar.org]
- 7. Hemodynamic responses to dopamine infusion at controlled normal and low cardiac output states in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of dopamine on cardiogenic and endotoxin experimental shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large Porcine Model of Profound Acute Ischemic Cardiogenic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Pig Model of Myocardial Infarction: Catheter-Based Approaches | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validated Analytical Methods for Metaraminol Tartrate Quantification
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the precise and reliable quantification of Metaraminol tartrate.
This compound, a potent sympathomimetic amine, is a critical component in various pharmaceutical formulations. Its accurate quantification is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We delve into the experimental protocols and performance characteristics of each method, offering a clear and objective assessment to aid in the selection of the most suitable technique for your analytical needs.
Performance Comparison
The selection of an analytical method hinges on a variety of factors, including the sample matrix, required sensitivity, and the desired level of specificity. The following table summarizes the key performance characteristics of validated methods for this compound quantification.
| Performance Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 12.5 - 75.0 µg/mL | Not explicitly defined | Not explicitly defined |
| Accuracy (% Recovery) | 100.5% - 101.2% | > 90% | Not available |
| Precision (% RSD) | 0.5% | Not available | Not available |
| Limit of Detection (LOD) | 0.6 ng | Not explicitly defined | Not available |
| Limit of Quantification (LOQ) | 7.6 ng | Not explicitly defined | Not available |
| Specificity | High | Very High | Moderate |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the HPLC, GC-MS, and a general protocol for UV-Vis Spectrophotometry based on official pharmacopeial methods.
High-Performance Liquid Chromatography (HPLC)
This method offers a balance of speed, sensitivity, and specificity for the routine analysis of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol and 0.03% sodium hexanesulfonate (adjusted to pH 3.0 with phosphoric acid) in a 20:80 ratio.[1]
-
Detection Wavelength: 272 nm for content determination and 220 nm for related substances.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation: Prepare a standard solution of Metaraminol bitartrate in the mobile phase. For assay of injection formulations, dilute the sample to fall within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides very high specificity and is particularly useful for the analysis of Metaraminol in complex biological matrices. This method involves a derivatization step to improve the volatility and chromatographic behavior of the analyte.
Instrumentation: A standard GC-MS system.
Sample Preparation (Extractive Acetylation):
-
Adjust the pH of the aqueous sample to alkaline conditions.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in an acetylating agent (e.g., acetic anhydride in pyridine) and heat to form the derivative.
-
Evaporate the reagent and reconstitute the residue in a suitable solvent for injection. A study on the detection of metaraminol in horses demonstrated good recovery (>90%) using an extractive acetylation method.[2][3]
Chromatographic Conditions:
-
Column: A non-polar capillary column is typically used for the separation of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Transfer Line Temperatures: Optimized to prevent degradation of the derivative.
-
Mass Spectrometry: Operated in either full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Norphenylephrine can be used as an internal standard for quantitative analysis.[3]
UV-Vis Spectrophotometry
This technique offers a simple and cost-effective approach for the quantification of this compound, particularly in bulk drug and simple formulations where interference from excipients is minimal. The United States Pharmacopeia (USP) has historically included a UV absorption method for Metaraminol.[4]
Instrumentation: A UV-Vis spectrophotometer.
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in a suitable solvent (e.g., water or a buffered solution).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve. The current official USP procedure for the determination of metaraminol requires dilution, extraction, and measurement of UV absorption.[4]
Visualizing the Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed techniques.
References
Assessing the impact of Metaraminol on renal function compared to norepinephrine
An evidence-based guide for researchers and drug development professionals.
The selection of a vasopressor in critically ill patients often involves a delicate balance between restoring systemic blood pressure and preserving organ perfusion, with renal function being a paramount concern. This guide provides a comparative analysis of two commonly used vasopressors, metaraminol and norepinephrine, and their respective impacts on renal physiology, supported by available experimental data.
Hemodynamic and Renal Effects: A Data-Driven Comparison
Recent studies, primarily in animal models of shock, have begun to elucidate the comparative renal effects of metaraminol and norepinephrine. While both agents effectively restore mean arterial pressure (MAP), emerging evidence suggests potential differences in their impact on kidney function.
A key study in a miniature pig model of septic shock demonstrated that while both metaraminol and norepinephrine achieved the target MAP, the metaraminol group exhibited significantly lower creatinine levels at 3 hours post-intervention[1][2]. This suggests a potential renal-protective effect of metaraminol in the context of sepsis. However, it is important to note that there were no statistically significant differences in tubular injury scores between the two groups[3].
In a study on ovine cardiopulmonary bypass, it was observed that norepinephrine worsened renal medullary tissue oxygenation when compared to vasopressin, another vasopressor[4]. While this study did not directly compare norepinephrine to metaraminol, it highlights the potential for different vasopressors to have varying effects on renal microcirculation and oxygenation.
A comparative analysis in patients with septic shock at high altitudes found that both metaraminol and norepinephrine improved macrocirculation and sublingual microcirculation[5]. Notably, the study reported that metaraminol led to a faster recovery of creatinine levels within 72 hours[5]. Furthermore, the blood urea nitrogen (BUN) level at 72 hours was significantly lower in the metaraminol group compared to the norepinephrine group[5].
Conversely, a retrospective observational study in critically ill patients with shock showed no significant difference in urine output or other urinary biomarkers of kidney injury with varying doses of metaraminol infusion[6]. Another retrospective matched observational study found a significantly lower incidence of renal replacement therapy in patients treated with a combination of metaraminol and norepinephrine compared to those treated with norepinephrine alone[6].
The following tables summarize the key quantitative findings from these studies:
Table 1: Comparison of Renal Function Parameters in a Pig Model of Septic Shock
| Parameter | Metaraminol Group | Norepinephrine Group | p-value | Reference |
| Creatinine at 3h (μmol/L) | Lower (specific values not provided) | Higher (specific values not provided) | < 0.05 | [1][2] |
| Tubular Injury Score | 2.2 ± 0.45 | 1.8 ± 0.84 | 0.343 | [3] |
Table 2: Comparison of Renal Function Parameters in Septic Shock Patients at High Altitude
| Parameter | Metaraminol Group | Norepinephrine Group | p-value | Reference |
| BUN at 72h (mmol/L) | Lower (specific values not provided) | Higher (specific values not provided) | < 0.05 | [5] |
| Creatinine at 48h | Lower (specific values not provided) | Higher (specific values not provided) | < 0.05 | [5] |
| Creatinine at 72h | Lower (specific values not provided) | Higher (specific values not provided) | < 0.05 | [5] |
Experimental Protocols
The findings presented are based on rigorous experimental designs, primarily involving animal models of shock. A common methodology is the induction of septic shock in pigs via fecal peritonitis, followed by fluid resuscitation and randomization to receive either metaraminol or norepinephrine to maintain a target MAP of ≥ 65 mmHg for a specified duration[1][2].
Key Methodological Components:
-
Animal Model: Guizhou miniature pigs are frequently used due to their physiological similarities to humans[1][2].
-
Induction of Shock: Septic shock is induced by fecal peritonitis, mimicking a common clinical scenario[1][2].
-
Intervention: Following the onset of shock, animals are randomized to receive continuous infusions of either metaraminol or norepinephrine.
-
Hemodynamic Monitoring: Continuous monitoring of MAP, heart rate, cardiac output, and central venous pressure is performed[1][2].
-
Renal Function Assessment: Serial measurements of serum creatinine and BUN are taken. Histopathological analysis of kidney tissue is also performed to assess for tubular injury[3].
References
- 1. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of noradrenaline, vasopressin, phenylephrine or metaraminol on kidney and brain microcirculation in ovine cardiopulmonary bypass: a randomised trial [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative analysis of the effects of metaraminol and norepinephrine on sublingual microcirculation in patients experiencing septic shock at high altitudes [manu41.magtech.com.cn]
- 6. Comparison of metaraminol versus no metaraminol on time to resolution of shock in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Inotropic Effects of Metaraminol and Ephedrine: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the inotropic properties of Metaraminol and ephedrine, two sympathomimetic agents with distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Executive Summary
Metaraminol and ephedrine are both sympathomimetic amines that exert positive inotropic effects on the heart. Their mechanisms of action involve a combination of direct stimulation of adrenergic receptors and indirect action through the release of endogenous norepinephrine. While both drugs increase myocardial contractility, their potencies, receptor selectivity, and resultant hemodynamic effects exhibit notable differences. This guide summarizes their mechanisms of action, presents a framework for their quantitative comparison, details relevant experimental protocols, and visualizes their signaling pathways.
Mechanism of Action
Both Metaraminol and ephedrine are classified as mixed-acting sympathomimetics. Their inotropic effects are a composite of direct and indirect actions on the heart.
Metaraminol primarily acts as a potent agonist at α1-adrenergic receptors, leading to significant vasoconstriction.[1][2] It also possesses a mild direct agonist activity at β1-adrenergic receptors, contributing to its positive inotropic effect.[3][4][5] A substantial component of its action is indirect, stemming from its ability to displace norepinephrine from storage vesicles in sympathetic nerve endings.[1][5] This released norepinephrine then stimulates β1-adrenergic receptors on cardiomyocytes, enhancing contractility.
Ephedrine also exhibits both direct and indirect sympathomimetic actions.[6][7] It directly stimulates both α- and β-adrenergic receptors.[6][8] Its stimulation of β1-adrenergic receptors directly increases heart rate (chronotropy) and contractility (inotropy).[6] Similar to Metaraminol, ephedrine indirectly acts by promoting the release of norepinephrine from sympathetic neurons, further augmenting its inotropic and chronotropic effects.[6][7]
Quantitative Comparison of Inotropic Effects
| Parameter | Metaraminol | Ephedrine | Rationale for Comparison |
| Primary Inotropic Mechanism | Primarily indirect (norepinephrine release), with mild direct β1-agonism.[3][4][5] | Direct β1-agonism and indirect (norepinephrine release).[6][7] | Ephedrine's more pronounced direct β1-agonism may lead to a more direct and potentially stronger inotropic response compared to Metaraminol's primary reliance on norepinephrine release. |
| Potency (Inotropic Effect) | Moderate | Moderate to High | Ephedrine is generally considered to have more prominent cardiac stimulant effects.[8] |
| Maximal Inotropic Response (Emax) | Likely lower than a pure β1-agonist. | Likely higher than Metaraminol due to combined direct and indirect actions. | The direct agonistic component of ephedrine on β1-receptors may result in a greater maximal response. |
| Effect on Heart Rate | Variable; can cause reflex bradycardia due to potent vasoconstriction.[3] | Tends to increase heart rate due to direct β1-stimulation.[8] | Metaraminol's strong α1-agonist effect increases blood pressure, which can trigger a baroreceptor-mediated reflex decrease in heart rate, potentially masking its direct positive chronotropic effect. Ephedrine's direct β1-agonism typically leads to a net increase in heart rate. |
| Tachyphylaxis | Less pronounced than ephedrine. | More susceptible to tachyphylaxis with repeated doses. | The development of tachyphylaxis is more prominent with indirectly acting sympathomimetics due to the depletion of norepinephrine stores. Some sources suggest ephedrine is more prone to this than Metaraminol. |
Experimental Protocols
To definitively quantify and compare the inotropic effects of Metaraminol and ephedrine, established experimental models are essential. The following are detailed methodologies for key experiments.
Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of cardiac contractility independent of systemic vascular effects.[9][10]
Objective: To measure and compare the effects of Metaraminol and ephedrine on myocardial contractility (dP/dtmax) and heart rate in an isolated, perfused heart.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneally).
-
Heart Isolation: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.
-
Perfusion: The heart is perfused with Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at a constant pressure of 70 mmHg and a temperature of 37°C.
-
Measurement of Inotropy: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure. The balloon is inflated to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. The maximal rate of pressure rise (dP/dtmax) is recorded as an index of myocardial contractility.
-
Experimental Protocol:
-
The heart is allowed to stabilize for a 20-minute period.
-
A baseline recording of dP/dtmax, heart rate, and coronary flow is obtained.
-
Increasing concentrations of Metaraminol or ephedrine are added to the perfusate in a cumulative manner.
-
The effects of each concentration are recorded after a steady-state response is achieved.
-
-
Data Analysis: Dose-response curves for the changes in dP/dtmax and heart rate are constructed for both drugs to determine potency (EC50) and efficacy (Emax).
Isolated Papillary Muscle Preparation
This in vitro model allows for the direct measurement of muscle contractility.[11][12]
Objective: To assess the direct inotropic effects of Metaraminol and ephedrine on isolated cardiac muscle.
Methodology:
-
Animal and Tissue Preparation: A guinea pig is euthanized, and the heart is quickly removed. The right ventricle is opened, and a suitable papillary muscle is dissected.
-
Mounting: The tendinous end of the muscle is tied to a force transducer, and the other end is fixed in a temperature-controlled organ bath containing oxygenated Tyrode's solution.
-
Stimulation: The muscle is stimulated electrically at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
Measurement: The developed tension (force of contraction) is recorded.
-
Experimental Protocol:
-
The muscle is allowed to equilibrate for 60 minutes.
-
Baseline contractile force is recorded.
-
Cumulative concentrations of Metaraminol or ephedrine are added to the organ bath.
-
The change in developed tension is measured at each concentration.
-
-
Data Analysis: Concentration-response curves are generated to compare the potency and efficacy of the two drugs on myocardial contractility.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of Metaraminol and ephedrine and a typical experimental workflow for their comparison.
Caption: Signaling pathways of Metaraminol and ephedrine in cardiomyocytes.
Caption: Experimental workflow for comparing inotropic effects.
Conclusion
Metaraminol and ephedrine both enhance myocardial contractility through mixed-acting sympathomimetic mechanisms. Ephedrine likely possesses a more direct and potent inotropic effect due to its significant β1-adrenergic receptor agonism, while Metaraminol's effect is predominantly indirect via norepinephrine release. The choice between these agents in a clinical or research setting should consider their differing profiles regarding heart rate, propensity for tachyphylaxis, and overall hemodynamic consequences. Further direct comparative studies utilizing isolated heart or cardiac muscle preparations are warranted to precisely quantify their relative inotropic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. safercare.vic.gov.au [safercare.vic.gov.au]
- 3. litfl.com [litfl.com]
- 4. droracle.ai [droracle.ai]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Comparison of Ephedrine vs. Norepinephrine in Treating Anesthesia-Induced Hypotension in Hypertensive Patients: Randomized Double-Blinded Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of reserpine pretreatment on the response of isolated papillary muscle to ephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inotropic effect of different albumin solutions on isolated papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metaraminol Tartrate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Metaraminol tartrate, a potent sympathomimetic agent. Adherence to these protocols is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a toxic substance, and its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Key Safety and Regulatory Considerations
This compound is toxic if swallowed, inhaled, or in contact with skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this compound.[1] All disposal activities must comply with federal, state, and local regulations. A crucial federal regulation is the EPA's ban on the flushing of hazardous waste pharmaceuticals down the drain, which is in effect in all states.[2][3]
While this compound is acutely toxic, it is not explicitly found on the EPA's P-list of acute hazardous wastes. However, due to its toxicity, it is prudent to manage it as a hazardous waste.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused or expired vials, solutions, contaminated PPE, and spill cleanup materials, must be identified as hazardous waste.
-
Segregate: This waste must be segregated from non-hazardous waste streams. For hazardous pharmaceutical waste, a designated black waste container is typically used.[4]
2. Waste Accumulation and Storage:
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with this compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and include the following information:[1][5][6][7]
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Toxic")
-
The date when the first piece of waste is placed in the container (accumulation start date)
-
The name and contact information of the generating laboratory or researcher.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.
3. Final Disposal:
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.
-
Hazardous Waste Manifest: A hazardous waste manifest, a multi-part form, is required to track the waste from its point of generation to its final disposal facility.[4][6] This document must be completed and signed by the waste generator (the research facility).
-
Approved Disposal Facility: The hazardous waste must be transported to a permitted treatment, storage, and disposal facility (TSDF).[2] The primary method of disposal for pharmaceutical waste is typically incineration at a licensed medical incineration site.
Quantitative Data Summary
| Parameter | Guideline | Source |
| EPA Waste Classification | Toxic | [1] |
| Disposal Method | Incineration at a licensed facility | N/A |
| Container Color Code | Black | [4] |
| Accumulation Time Limit | Up to one year in a satellite accumulation area | [1][3] |
Experimental Protocols
This document does not cite specific experiments. The provided information is based on regulatory guidelines and safety data for this compound.
Visual Workflow for this compound Disposal
Caption: Figure 1. Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Laboratory Hazardous Material & Waste Disposal | California State University Monterey Bay [csumb.edu]
- 2. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 3. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. in.ewu.edu [in.ewu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Metaraminol Tartrate
For Immediate Implementation by Laboratory Personnel
Metaraminol tartrate, a potent sympathomimetic amine, requires stringent safety protocols to protect researchers from its toxic effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedural steps is critical to mitigate risks of exposure, which can be toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Respiratory Protection | Hand Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | Safety goggles with side-shields[3] | NIOSH-approved N95 or higher particulate respirator[4][5] | Two pairs of chemotherapy-grade, powder-free nitrile gloves[2][6][7] | Disposable, long-sleeved gown with tight-fitting cuffs[8] |
| Solution Preparation and Handling | Safety goggles with side-shields[3] | Not generally required if handled in a certified chemical fume hood | Two pairs of chemotherapy-grade, powder-free nitrile gloves[2][6][7] | Disposable, long-sleeved gown with tight-fitting cuffs[8] |
| Spill Cleanup | Chemical splash goggles[9] | NIOSH-approved P100 respirator[4][5] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves[2] | Chemical-resistant coveralls or "bunny suit"[8] |
| Waste Disposal | Safety goggles with side-shields[3] | Not generally required if waste is properly contained | Two pairs of chemotherapy-grade, powder-free nitrile gloves[2][6][7] | Disposable, long-sleeved gown with tight-fitting cuffs[8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Detailed Methodologies
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage temperature should be maintained as per the manufacturer's recommendations, typically between 2°C and 8°C.[10]
-
Preparation:
-
Always handle the solid form of this compound in a certified chemical fume hood to avoid inhalation of dust particles.
-
Before handling, ensure all required PPE is donned correctly.
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Disposal Plan: A Step-by-Step Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, weigh boats, and contaminated absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[11]
Emergency Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including a P100 respirator, chemical splash goggles, heavy-duty gloves, and a chemical-resistant suit.[4][8][9]
-
Containment: For liquid spills, use absorbent pads or other inert material to contain the spill and prevent it from spreading.[12][13] For solid spills, gently cover the powder with damp paper towels to avoid creating dust.
-
Cleanup:
-
Carefully collect all contaminated materials, including the absorbent pads and any broken containers, and place them in a clearly labeled hazardous waste bag or container.[9]
-
Do not dry sweep a solid spill as this can generate airborne dust.
-
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution and water.[9]
-
Wipe the area down with a clean, wet cloth.
-
All cleaning materials must also be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 2. ecospill.com.au [ecospill.com.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. sumirubber.com [sumirubber.com]
- 7. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. aibonsafety.com [aibonsafety.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
